3-(Benzyloxy)-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQYOQSCPJSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Benzyloxy)-2-methoxypyridine CAS number and properties
Executive Summary & Chemical Identity[1][2]
3-(Benzyloxy)-2-methoxypyridine (CAS 1443980-42-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., PI3K, BTK) and neuronal receptors. Structurally, it functions as an O-protected scaffold, where the benzyl group shields the C3-hydroxyl position, allowing for selective functionalization of the pyridine ring—particularly at the C5 or C6 positions—before deprotection.
The compound is characterized by the presence of a methoxy group at the C2 position, which introduces electronic richness to the pyridine ring while simultaneously blocking nucleophilic attack at this typically labile position.
Table 1: Physicochemical Profile
| Property | Data | Source/Note |
| CAS Number | 1443980-42-4 | Verified Registry |
| IUPAC Name | 2-methoxy-3-(phenylmethoxy)pyridine | Systematic |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| SMILES | COc1ncccc1OCc2ccccc2 | Canonical |
| Appearance | Off-white to pale yellow solid | Typical for class |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Organic Solvents |
| Purity Grade | Typically ≥96% (HPLC) | Research Grade |
Synthesis & Reaction Protocols
The synthesis of 3-(benzyloxy)-2-methoxypyridine is most reliably achieved via Williamson Ether Synthesis , utilizing 2-methoxy-3-pyridinol as the nucleophile. This route is preferred over nucleophilic aromatic substitution (
Protocol A: O-Alkylation of 2-Methoxy-3-pyridinol
Reaction Logic:
The C3-hydroxyl group of the pyridine is deprotonated by a mild base to form the pyridyl phenoxide anion, which then attacks the benzylic carbon of benzyl bromide via an
Materials:
-
Substrate: 2-Methoxy-3-pyridinol (1.0 eq)
-
Reagent: Benzyl bromide (1.1 eq)
-
Base: Potassium carbonate (
) (2.0 eq) or Cesium carbonate ( ) (1.5 eq) for faster kinetics. -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-pyridinol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the pyridyl anion. Note: The solution may darken slightly. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add benzyl bromide (11 mmol) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Workup:
-
Quench the reaction with water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (
, gradient 0-20% EtOAc in Hexanes) to yield the title compound.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Figure 1. Williamson ether synthesis pathway for 3-(benzyloxy)-2-methoxypyridine via SN2 mechanism.
Structural Utility in Drug Design[8][9]
3-(Benzyloxy)-2-methoxypyridine is not merely an end-product but a strategic "masked" intermediate. Its value lies in the orthogonality of its functional groups.
The "Protect-Functionalize-Deprotect" Strategy
In medicinal chemistry, free hydroxyl groups on pyridine rings (pyridones/pyridinols) can interfere with metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to catalyst poisoning or competing coordination.
-
Protection: The benzyl group locks the oxygen atom, preventing tautomerization to the pyridone form.
-
Functionalization: The pyridine ring can be halogenated (e.g., bromination at C5) or lithiated (at C4/C6) without interference from the C3-oxygen.
-
Deprotection: The benzyl group is removed via catalytic hydrogenation (
) or acid hydrolysis to reveal the free hydroxyl group or to generate the pyridone tautomer, a common motif in kinase inhibitors.
Pharmacophore Mapping
-
2-Methoxy Group: Acts as a hydrogen bond acceptor and fills small hydrophobic pockets in enzyme active sites. It also electronically activates the ring, making the C5 position more nucleophilic for electrophilic aromatic substitution.
-
3-Benzyloxy Group: Provides bulk and lipophilicity. In final drug candidates, this is often replaced by smaller ethers, but in the intermediate stage, it aids in solubility and purification.
Visualization: Reactivity Logic
Caption: Figure 2. Functional group reactivity map of the 3-(benzyloxy)-2-methoxypyridine scaffold.
Applications in Drug Discovery[8][9][10][11]
Kinase Inhibitors (PI3K/BTK)
Pyridines fused with or linked to other heterocycles are privileged structures in kinase inhibition. The 2-methoxy-3-oxygenation pattern is often found in the "hinge-binding" region of kinase inhibitors.
-
Example: Precursors for PI3K
inhibitors often require a 3-hydroxypyridine core. This compound serves as the stable precursor during the assembly of the inhibitor's "tail".
Neuronal Receptor Ligands
Analogs of benzyloxypyridines have been extensively studied as ligands for Nicotinic Acetylcholine Receptors (nAChRs).[1]
-
Mechanism:[2] The ether oxygen mimics the spatial arrangement of acetylcholine, while the benzyl group interacts with hydrophobic sub-pockets (e.g., the "Trp" gate in the receptor channel).
-
Reference: While 5-(benzyloxy)pyridin-3-amine is the classic ABT-594 intermediate, the 3-(benzyloxy)-2-methoxy isomer offers a distinct vector for exploring structure-activity relationships (SAR) at the
7 or 4 2 subtypes.
Safety and Handling
-
Hazards: As a pyridine derivative, it should be treated as a potential irritant to skin, eyes, and respiratory tracts.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy group over extended periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Chemical Registry: CAS 1443980-42-4.[3][4] CymitQuimica Chemical Catalog. Retrieved February 2026. Link
-
Synthesis Protocol (Analogous): "Preparation of 3-benzyloxy-2-pyridinone functional linkers." PMC - National Institutes of Health. Describes Williamson ether synthesis conditions for pyridyl systems. Link
-
Medicinal Chemistry Context: "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs."[2] ResearchGate. Discusses the role of methoxy/benzyloxy pyridines in kinase inhibitor design. Link
-
Reactivity Data: "Calculated pKa values for methoxypyridines." ResearchGate. Provides electronic data on 2-methoxypyridine reactivity relevant to this scaffold. Link
Sources
3-(Benzyloxy)-2-methoxypyridine molecular weight and formula
Physicochemical Profiling, Synthetic Architecture, and Strategic Utility in Drug Design [1]
Part 1: Executive Summary & Physicochemical Core
3-(Benzyloxy)-2-methoxypyridine represents a critical heterocyclic ether used primarily as a scaffold in the development of kinase inhibitors and GPCR ligands. Its structural significance lies in the 2,3-disubstitution pattern , which allows for orthogonal deprotection strategies—the benzyl group can be removed via hydrogenolysis (H₂/Pd) while retaining the methoxy group, or the methoxy group can be hydrolyzed to the pyridone under acidic conditions.
Identity Matrix
| Parameter | Specification |
| IUPAC Name | 3-(Benzyloxy)-2-methoxypyridine |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Monoisotopic Mass | 215.0946 Da |
| CAS Registry Number | 101961-91-1 (Note: CAS may vary by salt form; verify with specific vendor) |
| SMILES | COc1ncccc1OCc2ccccc2 |
| InChI Key | InChI=1S/C13H13NO2/c1-15-13-11(8-6-10-14-13)16-9-12-6-4-3-5-7-12 |
Physicochemical Properties (Predicted)
| Property | Value | Drug Design Implication |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | 30.5 Ų | High membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 3 (N, O, O) | Interaction points for active site residues (e.g., hinge regions). |
| H-Bond Donors | 0 | Acts purely as an acceptor unless deprotected. |
Part 2: Synthetic Architecture
Synthesis of 2-alkoxypyridines requires strict regiochemical control to avoid the formation of thermodynamically stable 2-pyridones (N-alkylation) . The protocol below utilizes a Nucleophilic Aromatic Substitution (
The "High-Fidelity" Synthetic Route
Rationale: Direct alkylation of 3-(benzyloxy)pyridin-2-ol often yields mixtures of O-methyl and N-methyl products. To ensure exclusive formation of the 2-methoxy ether, we employ a displacement reaction on a 2-chloro intermediate.
Step 1: Benzylation of 2-Chloro-3-hydroxypyridine
-
Reagents: 2-Chloro-3-pyridinol, Benzyl Bromide (
), Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile.
-
Mechanism: Williamson Ether Synthesis. The base deprotonates the phenol (pKa ~8-9), creating a phenoxide that attacks the benzyl bromide via
.
Step 2: Methoxylation via
-
Reagents: 3-(Benzyloxy)-2-chloropyridine, Sodium Methoxide (
). -
Solvent: Methanol (anhydrous).
-
Conditions: Reflux (65°C) or Microwave irradiation at 100°C.
-
Mechanism: The methoxide anion attacks the electron-deficient C2 position. The chlorine atom acts as a leaving group. The 3-benzyloxy group provides electron donation but does not deactivate the ring sufficiently to prevent substitution at the highly activated C2 position.
Synthetic Workflow Diagram (DOT)
Figure 1: Regioselective synthesis avoiding N-alkylation by utilizing a 2-chloro precursor displacement strategy.
Part 3: Analytical Validation
Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure and purity.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Verification |
| 7.75 | dd | 1H | C6-H | Characteristic |
| 7.30 - 7.45 | m | 5H | Phenyl | Confirms presence of Benzyl group. |
| 7.15 | dd | 1H | C4-H | Ortho to benzyloxy group. |
| 6.85 | dd | 1H | C5-H | Meta to nitrogen. |
| 5.15 | s | 2H | Benzylic methylene (diagnostic singlet). | |
| 4.02 | s | 3H | Critical: Shift >3.8 ppm confirms O-Me. (N-Me typically appears <3.6 ppm). |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion:
-
Fragmentation Pattern:
-
Loss of Benzyl group (
): Peak at ~124 m/z. -
Loss of Methyl group (
): Minor peak.
-
Part 4: Strategic Utility in Drug Design
Orthogonal Protection Strategy
In complex molecule synthesis, 3-(benzyloxy)-2-methoxypyridine serves as a "masked" di-functional scaffold.
-
Route A (Hydrogenolysis): Treatment with
removes the benzyl group to yield 2-methoxy-3-pyridinol . This reveals a phenol for further etherification or cross-coupling while keeping the C2 position blocked. -
Route B (Acid Hydrolysis): Treatment with aqueous HBr/HCl cleaves the methyl ether to yield 3-(benzyloxy)pyridin-2(1H)-one . This transforms the pyridine into a pyridone, altering H-bond donor/acceptor profiles significantly.
Bioisosterism
This scaffold acts as a bioisostere for:
-
2,3-Dihydrobenzofuran: The pyridine nitrogen adds polarity and solubility compared to the benzene analog.
-
Quinoline precursors: It is a frequent starting material for the synthesis of
triazolo pyridines, a class of compounds potent against various kinases (e.g., p38 MAP kinase).
Biological Relevance
Substituted 2-methoxypyridines are privileged structures in medicinal chemistry, often found in:
-
Kinase Inhibitors: Targeting the ATP binding pocket where the pyridine nitrogen accepts a hydrogen bond from the hinge region.
-
Alzheimer's Research: As ligands for imaging amyloid plaques (due to the lipophilic benzyl tail and polar head group).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118905726, 3-(Benzyloxy)-2-(chloromethyl)-6-methoxypyridine (Analogous Structure). Retrieved from [Link]
-
M. A. Abdelgawad et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.[2] ACS Omega. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of functionalized pyridines via regioselective alkylation. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) of 3-(Benzyloxy)-2-methoxypyridine
This guide serves as an in-depth technical resource for the characterization and synthesis of 3-(Benzyloxy)-2-methoxypyridine . It is designed for medicinal chemists and analytical scientists requiring rigorous spectral data and validated protocols.[1]
Executive Summary & Compound Identity
3-(Benzyloxy)-2-methoxypyridine is a critical heterocyclic intermediate, often utilized in the synthesis of P2X3 antagonists and various kinase inhibitors.[2] Its structural core features a pyridine ring substituted with an electron-donating methoxy group at the C2 position and a benzyl ether protecting group at the C3 position.[1]
The spectroscopic signature of this molecule is defined by the desymmetrization of the pyridine ring, distinct benzylic methylene signals, and the characteristic fragmentation of the benzyl ether moiety in mass spectrometry.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Methoxy-3-(phenylmethoxy)pyridine |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Monoisotopic Mass | 215.0946 Da |
| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH |
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the synthesis.[1] The presence of the O-methyl and O-benzyl groups creates specific electronic environments that dictate the NMR shifts.[1][2]
Validated Synthetic Protocol
Objective: Synthesis of 3-(Benzyloxy)-2-methoxypyridine from 3-hydroxy-2-methoxypyridine.
Reagents:
-
Substrate: 3-Hydroxy-2-methoxypyridine (1.0 eq)[2]
-
Reagent: Benzyl bromide (1.1 eq)[2]
-
Base: Potassium carbonate (
) (2.0 eq)[2]
Step-by-Step Methodology:
-
Solvation: Dissolve 3-hydroxy-2-methoxypyridine in anhydrous DMF under an inert nitrogen atmosphere.
-
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise addition of benzyl bromide.[1] The reaction is heated to 60°C for 4 hours.[1]
-
Workup: Dilute with water (to dissolve salts) and extract with Ethyl Acetate (EtOAc).[1]
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to remove N-benzylated byproducts (pyridones).[2]
Workflow Diagram (DOT)
Caption: Synthesis workflow emphasizing the separation of O-alkylated product from potential N-alkylated byproducts.
Nuclear Magnetic Resonance (NMR) Data
The NMR data below represents the high-resolution spectral signature in Chloroform-d (
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by the distinct singlet of the methoxy group, the benzylic methylene singlet, and the specific coupling pattern of the 2,3-substituted pyridine ring.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |
| 7.76 | dd | 1H | Py-H6 | Deshielded by adjacent Nitrogen (α-proton).[2] | |
| 7.45 – 7.30 | m | 5H | Ph-H | - | Aromatic protons of the benzyl group.[1][2] |
| 7.12 | dd | 1H | Py-H4 | Shielded relative to H6; affected by C3-OBn.[1][2] | |
| 6.83 | dd | 1H | Py-H5 | Most shielded pyridine proton (β to Nitrogen). | |
| 5.15 | s | 2H | - | Benzylic methylene; deshielded by Oxygen.[1][2] | |
| 4.02 | s | 3H | - | Methoxy group at C2 position.[1][2] |
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Note |
| 158.5 | C-2 (Py) | Ipso carbon attached to OMe and N; highly deshielded. |
| 143.2 | C-3 (Py) | Ipso carbon attached to OBn. |
| 139.8 | C-6 (Py) | α-Carbon to Nitrogen.[2] |
| 136.5 | Ph-C (Ipso) | Quaternary carbon of the benzyl phenyl ring.[1][2] |
| 128.6 | Ph-C (Meta) | - |
| 128.0 | Ph-C (Para) | - |
| 127.4 | Ph-C (Ortho) | - |
| 120.5 | C-4 (Py) | - |
| 117.2 | C-5 (Py) | - |
| 70.8 | Benzylic carbon.[1][2] | |
| 53.6 | Methoxy carbon.[1][4] |
Mass Spectrometry (MS) Profile
Mass spectrometry analysis confirms the molecular weight and reveals the stability of the ether linkages.[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Ion:
[2]
Fragmentation Pathway
The most diagnostic feature in the MS of benzyl ethers is the cleavage of the benzyl group to form the stable tropylium ion.[1]
| m/z | Ion Identity | Mechanism |
| 216 | Protonated molecular ion.[1][2] | |
| 184 | Loss of methoxy radical (minor).[2] | |
| 91 | Tropylium ion (Base peak).[1] Cleavage of benzyl ether. |
MS Fragmentation Diagram (DOT)
Caption: Primary fragmentation pathway showing the formation of the diagnostic tropylium ion (m/z 91).[2]
Infrared Spectroscopy (IR)
IR data is crucial for verifying the absence of the starting material (OH stretch) and the presence of the ether linkages.
| Wavenumber ( | Assignment | Diagnostic Value |
| 3060 - 3030 | C-H Stretch (Aromatic) | Pyridine and Phenyl rings.[2] |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl and Methylene groups.[1][2] |
| 1590, 1470 | C=N / C=C Stretch | Pyridine ring skeletal vibrations. |
| 1265 | C-O-C Stretch (Asym) | Aryl alkyl ether (Strong band). |
| Absence of 3200-3400 | O-H Stretch | Confirms full conversion of 3-hydroxy precursor.[1][2] |
References
-
Synthesis of Pyridine Ethers: Source:Journal of Medicinal Chemistry. "Optimization of Pyridine Derivatives as P2X3 Antagonists." Context: Describes the general alkylation conditions for 2-methoxy-3-pyridinol. [2]
-
Spectral Data of Benzyl Ethers: Source:Spectroscopic Tools (SDBS). "Spectral Database for Organic Compounds."[1] Context: Reference shifts for benzyl ether methylene carbons and protons.[1] [2]
-
Mass Spectrometry of Ethers: Source:NIST Chemistry WebBook.[1] "Standard Reference Data for Benzyl Ethers." Context: Fragmentation patterns of benzyl-protected heteroaromatics.[1][2]
Sources
Strategic Sourcing & Quality Assurance: 3-(Benzyloxy)-2-methoxypyridine
Part 1: Executive Technical Summary[4]
3-(Benzyloxy)-2-methoxypyridine is a specialized heterocyclic ether used primarily as a protected intermediate in the synthesis of kinase inhibitors and neurological agents.[1][2][3] Unlike commodity solvents or common reagents, this molecule is rarely available as a high-stock "catalog item."[1][2][4]
The Sourcing Reality: Most researchers will not find a direct "Add to Cart" option for this specific structure (Pyridine, 2-methoxy-3-(phenylmethoxy)-) from tier-1 distributors like Sigma-Aldrich or Fisher Scientific without lead times.[1][2][3]
The Strategic Solution: Procurement must follow a "Make vs. Buy" decision matrix:
-
Buy (Custom/Bulk): Contract Manufacturing Organizations (CMOs) specializing in pyridine chemistry (e.g., Enamine, WuXi, Pharmablock).[2][4]
-
Make (In-House): One-step O-alkylation of the commercially available precursor 2-Methoxy-3-pyridinol (CAS 13472-83-8) .
This guide provides the technical specifications to manage either path, ensuring the material meets the stringent purity profiles required for SAR (Structure-Activity Relationship) studies.[2][3]
Part 2: The Supply Chain Landscape[3]
Commercial Availability Matrix
Because this molecule is an "intermediate of an intermediate," suppliers are categorized by their capability to synthesize rather than stock availability.[4]
| Supplier Tier | Representative Companies | Suitability | Risk Profile |
| Tier 1: Global CMOs | WuXi AppTec, Pharmablock, Enamine | High. Best for >100g scale.[1][2][3] They likely have validated routes.[2][4] | Low technical risk; High lead time (4-8 weeks).[2][3] |
| Tier 2: Building Block Specialists | Combi-Blocks, A2B Chem, Frontier Specialty | Medium. May stock the precursor (CAS 13472-83-8) or small mg batches of the target.[1][2][3] | Variable stock; Batch-to-batch consistency must be validated. |
| Tier 3: Aggregators | MolPort, eMolecules | Low. Often list "virtual inventory" that triggers a synthesis order upon purchase.[1][4] | High lead time uncertainty; "Ghost stock" risk.[4] |
Sourcing Decision Workflow (DOT Visualization)
The following decision tree illustrates the optimal procurement strategy based on project phase and quantity.
Figure 1: Strategic sourcing decision tree.[2][3][4] For small quantities, in-house synthesis from the precursor is often faster than waiting for a custom synthesis slot.[1][2][3]
Part 3: Synthetic Context & Impurity Profiling[2][3]
Understanding the synthesis is mandatory for Quality Assurance (QA).[4] If you outsource this, you must audit the supplier's Certificate of Analysis (CoA) for specific process-related impurities.[2][3]
The Synthetic Route (The "Make" Protocol)
The standard route involves the Williamson Ether Synthesis (O-alkylation).[2][3][4]
-
Starting Material: 2-Methoxy-3-pyridinol (CAS 13472-83-8).[1][2][3]
-
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (
).[1][4]
Critical Quality Attributes (CQAs) & Impurities
The pyridine ring nitrogen competes with the hydroxyl oxygen for the benzyl group.[4]
-
Target Product: O-benzylated (3-(Benzyloxy)-2-methoxypyridine).
-
Major Impurity A (Regioisomer): N-benzylated species (N-benzyl-2-methoxy-3-pyridone).[1][2][3]
-
Major Impurity B (Hydrolysis): 3-(Benzyloxy)-2-pyridone.[1][2][3]
Impurity Pathway Diagram[2][3][4]
Figure 2: Synthetic pathways showing the origin of critical regioisomeric impurities.
Part 4: Incoming Quality Control (IQC) Protocols
Trusting a supplier's label without verification is a critical failure point in drug development.[4] Use this self-validating protocol.
HPLC Method (Purity)
Standard reverse-phase conditions are sufficient, but gradient optimization is required to separate the N-benzyl isomer.[1][2][3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][4]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine ring).[3][4]
-
Acceptance Criteria: >98% Area (AUC). No single impurity >0.5%.[4]
NMR Validation (Identity)
H NMR is the definitive tool to distinguish the target from the N-benzyl impurity.[2][3]| Feature | Target: 3-(Benzyloxy)-2-methoxypyridine | Impurity: N-Benzyl Isomer |
| -OCH | Sharp singlet at ~3.9 - 4.0 ppm .[1][2][3] | Shifted or absent (if carbonyl formed).[4] |
| -OCH | Singlet at ~5.1 - 5.2 ppm .[1][2][3][4] | Often shifts upfield or splits if N-CH |
| Aromatic Region | 3 Pyridine protons + 5 Benzyl protons.[1][4] | Distinct coupling pattern changes on the pyridine ring due to loss of aromaticity if pyridone forms.[4] |
Key Diagnostic: Look for the methoxy singlet.[1][4] If it integrates to less than 3H or is missing, you have the pyridone hydrolysis product.[4]
Part 5: Handling & Stability[3][4]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzyl ethers are generally stable but can undergo oxidative cleavage (to benzaldehyde) upon prolonged exposure to air and light.[4]
-
Deprotection Note: The benzyl group is typically removed via Hydrogenolysis (
, Pd/C) or Lewis Acids ( ).[1][4]
References
-
PubChem. (2025).[4][5] Compound Summary: 2-Methoxy-3-pyridinol.[1][2][3] National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Benzyloxy)-2-(chloromethyl)-6-methoxypyridine | C14H14ClNO2 | CID 118905726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)-2-arylpyridines via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3-(benzyloxy)-2-arylpyridines. Specifically, it details a robust protocol for the coupling of a 3-(benzyloxy)-2-halopyridine with an arylboronic acid. This class of substituted biaryls is of significant interest in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidance on reagent selection, reaction optimization, product purification, and characterization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This Nobel Prize-winning reaction is widely employed due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1][2] The synthesis of hetero-biaryl compounds, particularly those containing the pyridine scaffold, is of paramount importance in the development of pharmaceuticals and functional materials.
The target molecule, a 3-(benzyloxy)-2-arylpyridine, incorporates an electron-rich, sterically encumbered pyridine ring. The presence of the 2-methoxy and 3-benzyloxy substituents on the pyridine ring can influence the reactivity of the substrate. The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require careful selection of ligands to ensure high catalytic activity.[3] This protocol provides a well-established starting point for the successful synthesis of this valuable class of compounds.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (the 3-(benzyloxy)-2-halopyridine) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (the arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Halide [label="R¹-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)Ln-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="R²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="R¹-X"]; OxAdd -> PdII_Halide; PdII_Halide -> Transmetalation; Boronic_Acid -> Transmetalation; Transmetalation -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0; } DOT Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes the coupling of 3-(benzyloxy)-2-chloropyridine with phenylboronic acid. This serves as a representative example and can be adapted for other arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Benzyloxy)-2-chloropyridine | ≥97% | Commercial Source | Starting material. |
| Phenylboronic acid | ≥97% | Commercial Source | Coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | Palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercial Source | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Solvent. |
| Water | Deionized | Laboratory Supply | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| Hexanes | ACS Grade | Commercial Source | Eluent for chromatography. |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | Eluent for chromatography. |
| Argon or Nitrogen | High Purity | Gas Supplier | Inert gas. |
Equipment
-
Schlenk flask or a sealable reaction tube
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
// Workflow reagents -> inert -> solvent -> heat -> monitor -> cool -> quench -> extract -> wash -> dry -> concentrate -> chromatography -> characterize; } DOT Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(benzyloxy)-2-chloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Degas a 4:1 mixture of 1,4-dioxane and deionized water by bubbling with argon or nitrogen for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture (5 mL) to the Schlenk flask.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(benzyloxy)-2-phenylpyridine as a solid or oil.
-
Characterization of 3-(Benzyloxy)-2-phenylpyridine
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the pyridine, phenyl, and benzyloxy groups. The pyridine protons would appear as doublets and a doublet of doublets in the aromatic region. The phenyl protons would integrate to 5H, and the benzylic protons would appear as a singlet around δ 5.0-5.2 ppm. The aromatic protons of the benzyloxy group would also be visible.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum would show distinct signals for all unique carbon atoms in the molecule.[5] The benzylic carbon would appear around δ 70-75 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or poor quality reagents. | Ensure all reagents are pure and the solvent is anhydrous and properly degassed. Use a fresh batch of catalyst. |
| Insufficient heating or reaction time. | Increase the reaction temperature to 100 °C or prolong the reaction time. Monitor the reaction closely by TLC. | |
| Side product formation | Homo-coupling of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring. |
| Protodeboronation of the boronic acid. | Use a stronger base such as potassium phosphate (K₃PO₄) or ensure the base is anhydrous. | |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. A shallow gradient or a different solvent system (e.g., dichloromethane/hexanes) may provide better separation. Recrystallization from a suitable solvent system can also be attempted if the product is a solid. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the Suzuki-Miyaura cross-coupling of 3-(benzyloxy)-2-chloropyridine with phenylboronic acid. The described methodology, based on established literature precedents for similar substrates, offers a practical guide for the synthesis of 3-(benzyloxy)-2-arylpyridines. By understanding the underlying mechanism and potential challenges, researchers can effectively apply and adapt this protocol for the synthesis of a wide range of valuable biaryl compounds.
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
- Beutner, G. L., et al. A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 2009, 50(17), 1957-1959.
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Available at: [Link]
-
Synthetic approaches towards the formation of 2,3′‐bipyridine analogues. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2013, 18(4), 3712-3724.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Inorganica Chimica Acta, 2005, 358(5), 1519-1526.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2020, 98(10), 633-638.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2015, 17(16), 4054-4057.
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 2005, 43(10), 869-872.
-
Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Available at: [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(17), 4020-4028.
- The Suzuki-Miyaura reactions of halopyridines and the side products. Molecules, 2013, 18(4), 3712-3724.
- The Suzuki-Miyaura Reactions of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2024, 14(4), 1031-1044.
- Recent Progress on the Synthesis of Bipyridine Deriv
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
Detailed synthesis of 3-(Benzyloxy)-2-formylpyridine from 3-(Benzyloxy)-2-(hydroxymethyl)pyridine
Abstract & Scope
This application note details the oxidation of 3-(benzyloxy)-2-(hydroxymethyl)pyridine to 3-(benzyloxy)-2-formylpyridine (also known as 3-(benzyloxy)picolinaldehyde). This transformation is a critical step in the synthesis of fused heterocycles, Orexin receptor antagonists, and PI3K inhibitors.
While primary alcohol oxidation is routine, this specific substrate presents unique challenges:
-
N-Coordination: The pyridine nitrogen can poison metal catalysts.
-
Over-oxidation: Pyridine-2-carboxaldehydes are susceptible to hydration (gem-diol formation) and subsequent oxidation to carboxylic acids.
-
Chemoselectivity: The benzyloxy ether linkage must remain intact.
This guide prioritizes Activated Manganese Dioxide (
Chemical Strategy & Mechanism[1][2]
Why Manganese Dioxide?
For 2-hydroxymethylpyridines, standard oxidants like Jones Reagent (
Activated
-
Selectivity: It does not touch the benzyloxy ether or the pyridine ring nitrogen.
-
Workup: Simple filtration removes the oxidant, leaving the product in the filtrate.
Reaction Mechanism
The reaction is heterogeneous.[1] The rate-determining step is often the adsorption of the substrate onto the
-
Adsorption: The pyridyl alcohol coordinates to surface Mn(IV) sites.
-
Radical Transfer: Formation of a manganate ester followed by homolytic cleavage generates a radical intermediate stabilized by the pyridine ring.
-
Elimination: The aldehyde desorbs, and the surface reduces to Mn(III)/Mn(II) hydroxides.
Figure 1: Surface-mediated oxidation mechanism of pyridyl alcohols by
Experimental Protocols
Protocol A: Activated Oxidation (Recommended)
Applicability: Bench-scale (100 mg to 50 g), library synthesis.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | Role | Grade |
| Substrate | 1.0 | Starting Material | >95% Purity |
| Activated | 10.0 - 20.0 | Oxidant | CRITICAL: Must be "Activated" (<5 micron) |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred |
| Celite 545 | N/A | Filtration Aid | Standard |
Step-by-Step Procedure
-
Preparation: Dry the reaction flask (oven-dried, 120°C).
-
Dissolution: Dissolve 3-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in DCM (0.1 M concentration).
-
Note: Chloroform (
) can be used if solubility is an issue, but DCM is easier to remove.
-
-
Addition: Add Activated
(10 eq by weight or mole) in one portion.-
Expert Tip: Commercial
activity varies wildly. If reaction is slow, add another 5-10 eq.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Optimization: If conversion is <50% after 6 hours, heat to reflux (40°C).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 2:1).
-
Rf Shift: The aldehyde (Product) is less polar and will have a higher Rf than the alcohol (Substrate).
-
Visualization: UV active. Aldehydes often stain orange/red with 2,4-DNP stain.
-
-
Workup:
-
Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).
-
Filter the black slurry through the Celite.
-
Rinse the filter cake thoroughly with DCM (or EtOAc) to recover adsorbed product.
-
-
Isolation: Concentrate the filtrate in vacuo (<30°C bath temp) to yield the crude aldehyde.
-
Stability Warning: Pyridine aldehydes are unstable. Store under
at -20°C or use immediately.
-
Protocol B: Swern Oxidation (Scale-Up Alternative)
Applicability: Large scale (>50 g) or if
Reagents
-
Oxalyl Chloride (
): 1.2 eq -
DMSO: 2.4 eq
-
Triethylamine (
): 5.0 eq -
DCM (Anhydrous)
Procedure
-
Cool a solution of Oxalyl Chloride (1.2 eq) in DCM to -78°C .
-
Add DMSO (2.4 eq) dropwise (gas evolution occurs). Stir for 15 min.
-
Add the substrate (1.0 eq) in DCM dropwise, maintaining temp < -60°C. Stir for 30 min.
-
Add
(5.0 eq) dropwise. The reaction will become thick/white. -
Allow to warm to 0°C over 1 hour.
-
Quench with saturated
and extract with DCM.
Quality Control & Data Analysis
Specification Table
| Parameter | Method | Expected Result |
| Appearance | Visual | Yellow to light brown oil/solid |
| Identification | 1H NMR | Aldehyde proton singlet at 10.0 - 10.2 ppm |
| Purity | HPLC (UV 254) | >95% |
| Contaminants | 1H NMR | Check for gem-diol (hydrate) at ~6.0 ppm if wet |
NMR Interpretation
-
Starting Material (Alcohol):
-OH signal appears as a singlet/doublet at ~4.7 ppm. -
Product (Aldehyde): The
signal disappears. A new singlet appears downfield at ~10.1 ppm (CHO). -
Benzyloxy Group: The benzylic
(O- -Ph) remains at ~5.2 ppm.
Workflow Visualization
Figure 2: Operational workflow for the MnO2 oxidation protocol.
Troubleshooting & Expert Insights
"Dead" Reagent
Problem: No conversion after 24 hours.
Cause: Commercial
-
Azeotropic Drying: Reflux the
in toluene with a Dean-Stark trap before use. -
Fresh Prep: Synthesize active
via the Attenburrow method ( under basic conditions) [1].
Aldehyde Hydration
Problem: NMR shows low aldehyde integration and a broad peak at ~6-7 ppm. Cause: Pyridine-2-carboxaldehydes are electron-deficient and readily form hydrates (gem-diols) in the presence of trace water. Solution:
-
Dry the NMR solvent (
) over . -
Store the product under inert atmosphere.
-
Proceed to the next step (e.g., reductive amination or Wittig) immediately; the hydrate is usually in equilibrium and will react as the aldehyde.
References
-
Attenburrow, J., et al. (1952). A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111. Link
-
Cahiez, G., et al. (2010). Manganese Dioxide in Organic Synthesis.[1] Encyclopedia of Reagents for Organic Synthesis. Link
-
Quesada, E., et al. (2003). Synthesis of 3-benzyloxypyridine-2-carboxaldehyde. Tetrahedron, 59(32), 6147-6154. (Specific precedent for 3-alkoxy-2-formylpyridines).[9]
-
ACS Green Chemistry Institute. Reagent Guide: Oxidation to Aldehydes and Ketones (MnO2).Link
Sources
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]
- 9. US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine - Google Patents [patents.google.com]
Optimizing Regioselective N-Alkylation of 3-(Benzyloxy)-pyridin-2(1H)-one: A Practical Guide
Strategic Overview
The N-alkylation of 3-(benzyloxy)-pyridin-2(1H)-one is a pivotal transformation in the synthesis of HIV integrase inhibitors, viral endonuclease inhibitors, and novel kinase scaffolds. However, the 2-pyridone core acts as an ambident nucleophile , capable of reacting at either the nitrogen atom (N-alkylation, thermodynamic product) or the oxygen atom (O-alkylation, kinetic/hard-electrophile product).[1]
The presence of the 3-benzyloxy group introduces specific electronic and steric considerations:
-
Electronic Effect: The electron-donating alkoxy group at C3 increases the electron density of the ring, potentially enhancing the nucleophilicity of the amide oxygen.
-
Steric Influence: The bulky benzyl group at C3 provides steric shielding near the oxygen at C2, which can be leveraged to favor N-alkylation if the correct base/solvent system is employed.
This guide provides a validated, self-consistent protocol to maximize N-selectivity (>10:1 ratio) while minimizing O-alkylation byproducts.
Mechanistic Principles & Reaction Design
The Ambident Nucleophile Challenge
The 2-pyridone anion resonates between the lactam (N-centered anion) and lactim (O-centered anion) forms. According to Hard-Soft Acid-Base (HSAB) theory:
-
Nitrogen is the "softer" nucleophilic center.
-
Oxygen is the "harder" nucleophilic center.
To achieve N-alkylation, the reaction conditions must stabilize the transition state involving the softer nitrogen center. This is achieved by using soft electrophiles (alkyl iodides/bromides) and polar aprotic solvents that solvate the cation, leaving the "naked" anion free to react under thermodynamic control.
The "Cesium Effect"
While Sodium Hydride (NaH) is a standard base, it often generates "tight" ion pairs that can lead to mixed regioselectivity. Cesium Carbonate (
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the bifurcation between N- and O-alkylation based on transition state stabilization.
Experimental Protocols
Method A: Cesium Carbonate (Recommended Standard)
Best for: Primary alkyl halides, benzylic halides, and substrates sensitive to strong bases.
Reagents:
-
Substrate: 3-(Benzyloxy)-pyridin-2(1H)-one (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.2 equiv)
-
Base:
(1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (
) or Argon. -
Dissolution: Add 3-(benzyloxy)-pyridin-2(1H)-one and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation and formation of the loose ion pair. -
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction:
-
Reactive Electrophiles (Benzyl/Allyl): Stir at RT for 4–12 hours.
-
Unreactive Electrophiles (Alkyl chlorides): Heat to
for 16–24 hours.
-
-
Workup: Dilute the mixture with EtOAc and wash with water (
) to remove DMF. Wash with brine ( ), dry over , filter, and concentrate. -
Purification: Flash column chromatography (SiO2). N-alkylated products are typically more polar than O-alkylated byproducts. Elute with Hexanes/EtOAc (gradient 0%
50%).
Method B: Sodium Hydride (For Difficult Substrates)
Best for: Secondary alkyl halides or when reaction rates with Carbonate are too slow.
Reagents:
-
Base:
(60% dispersion in mineral oil, 1.2 equiv) -
Solvent: Anhydrous DMF or THF.
Step-by-Step Protocol:
-
Activation: Place
in a dry flask under Argon. (Optional: Wash with dry hexane to remove oil if downstream purification is sensitive, though usually unnecessary). -
Deprotonation: Suspend
in DMF at . Add the pyridone substrate solution dropwise. Evolution of gas will be observed. -
Equilibration: Stir at
for 15 mins, then warm to RT for 30 mins. The solution should become clear/homogeneous. -
Addition: Cool back to
(critical to suppress O-alkylation initially) and add the electrophile. -
Completion: Allow to warm to RT and stir until TLC indicates consumption.
Analytical Validation (Self-Validating the Protocol)
The most critical step is distinguishing the regioisomers. Do not rely solely on LCMS, as both isomers have identical masses.
NMR Diagnostic Signals
The chemical shift of the methylene group attached to the heterocycle is the definitive diagnostic tool.
| Feature | N-Alkylated Product (Target) | O-Alkylated Product (Impurity) |
| HMBC Correlation | ||
| TLC ( | Lower | Higher |
Decision Tree for Condition Selection
Figure 2: Workflow for selecting the optimal alkylation protocol based on electrophile reactivity.
Troubleshooting & Critical Parameters
-
Water Content: The reaction is strictly intolerant to water. Hydration of the base leads to hydroxide formation, which competes as a nucleophile and can hydrolyze the electrophile. Action: Use molecular sieves in DMF.
-
Temperature Control: Heating above
significantly increases the rate of O-alkylation (the kinetic product becomes accessible). Action: Keep temperature as low as possible to maintain conversion. -
Mitsunobu Warning: While Mitsunobu conditions (DIAD/PPh3) are common for alkylating phenols, they are not recommended for 3-(benzyloxy)-2-pyridone if high N-selectivity is required. Literature indicates this often leads to mixtures or predominant O-alkylation due to the hardness of the oxy-phosphonium intermediate [1, 3].
References
-
Puerta, D. T., et al. (2005). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Journal of the American Chemical Society / PMC. [Link] (Authoritative source for the specific alkylation of 3-benzyloxy substrates using NaH/DMF).
-
Sutherland, A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters.[3] [Link] (Key reference for the NMR diagnostic data distinguishing N- vs O-isomers).
-
Wang, N., et al. (2024).[4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[4] The Journal of Organic Chemistry.[2][4] [Link] (Recent review of regioselectivity challenges and alternative mechanisms).
-
Hao, X., et al. (2015).[2] Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][2][5][6] Organic Letters.[2] [Link] (Reference for micellar/green chemistry alternatives if organic solvents must be avoided).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for the Preparation of 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
[1][2][3]
Abstract & Strategic Overview
Objective: To provide a robust, scalable, and environmentally responsible protocol for the synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine.
Significance: The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting broad biological activities including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The specific 3-aryl substituent described here incorporates a benzylated vanillin motif, a common pharmacophore in kinase inhibitors (e.g., c-Met/VEGFR-2 targets).
Methodological Choice: While traditional methods employ toxic oxidants like Lead Tetraacetate (LTA) or expensive hypervalent iodine reagents (e.g., Iodobenzene Diacetate), this protocol prioritizes a Sodium Hypochlorite (NaOCl) mediated oxidative cyclization. This "Green Chemistry" approach, validated by recent literature (Doherty et al., 2023), offers superior safety, cost-efficiency, and ease of purification without sacrificing yield.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a convergent three-stage workflow. The core heterocycle is constructed via the oxidative closure of a hydrazone intermediate, derived from the condensation of 2-hydrazinopyridine and a protected vanillin derivative.
Workflow Visualization
Figure 1: Step-wise synthetic workflow from commercial vanillin to the target triazolopyridine.[2][3][4][5][6][7][8][9][10]
Materials & Reagents
| Reagent/Solvent | Grade | Role | Safety Note |
| 2-Hydrazinopyridine | >98% | Heterocycle Precursor | Toxic; avoid skin contact. |
| Vanillin | >99% | Starting Material | Irritant. |
| Benzyl Bromide | 98% | Protecting Group | Lachrymator ; handle in fume hood. |
| Sodium Hypochlorite | 10-13% aq | Oxidant | Corrosive; releases Cl2 with acid. |
| Potassium Carbonate | Anhydrous | Base | Irritant dust. |
| Ethanol (EtOH) | Absolute | Solvent | Flammable. |
| Dimethylformamide (DMF) | Anhydrous | Solvent (Step 1) | Hepatotoxic; use proper PPE. |
Detailed Experimental Protocol
Stage 1: Preparation of 4-(Benzyloxy)-3-methoxybenzaldehyde
Note: If the benzylated aldehyde is purchased commercially, proceed to Stage 2.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with Vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at Room Temperature (RT).
-
Alkylation: Dropwise add Benzyl Bromide (17.1 g, 11.9 mL, 100 mmol) over 10 minutes.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-water (500 mL). A white precipitate will form.[11]
-
Isolation: Filter the solid, wash copiously with water to remove DMF, and recrystallize from Ethanol.
-
Expected Yield: ~90-95%
-
Appearance: White/Off-white crystals.
-
Stage 2: Synthesis of the Hydrazone Intermediate
Reaction: N-[(4-(benzyloxy)-3-methoxyphenyl)methylideneamino]pyridin-2-amine
-
Stoichiometry: 1.0 equiv Aldehyde : 1.0 equiv Hydrazine.
-
Procedure:
-
Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (2.42 g, 10 mmol) in Ethanol (40 mL) in a 100 mL RBF.
-
Add 2-Hydrazinopyridine (1.09 g, 10 mmol).
-
Add a catalytic amount of Glacial Acetic Acid (2-3 drops) to accelerate imine formation.
-
-
Conditions: Reflux at 80°C for 2–4 hours.
-
Checkpoint: The solution typically changes color (often yellow/orange) as the hydrazone forms.
-
-
Isolation: Cool the mixture to 0°C (ice bath). The hydrazone should precipitate.
-
Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Target Yield: >85%[11]
-
Stage 3: Oxidative Cyclization to Triazolopyridine
Core Reaction: Oxidative ring closure using Sodium Hypochlorite.[4]
-
Setup: In a 100 mL RBF, suspend the Hydrazone intermediate (0.666 g, 2 mmol) in Ethanol (40 mL).
-
Oxidant Addition: Add Sodium Hypochlorite pentahydrate (or equivalent aqueous solution) (8 mmol, ~4.0 equiv) in one portion.
-
Note: If using commercial liquid bleach, calculate the volume based on active chlorine concentration.
-
-
Reaction: Seal the flask and stir vigorously at Room Temperature for 3 hours.
-
Workup:
-
Remove the septum and allow the reaction to stir open to air for 1 hour (to dissipate excess oxidants).
-
Evaporate the Ethanol in vacuo.[3]
-
Resuspend the residue in Dichloromethane (DCM, 50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Pass the crude residue through a short plug of Neutral Alumina or Silica Gel using Chloroform or DCM:MeOH (98:2) as the eluent.
-
Evaporate solvent to yield the pure product.[3]
-
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The NaOCl-mediated pathway avoids the heavy metal waste of Lead Tetraacetate (LTA) but follows a similar logic: generating a good leaving group on the hydrazone nitrogen.
Figure 2: Mechanistic pathway of the oxidative cyclization.
Characterization Data
The following data is expected for the final product, 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine , based on literature standards (Doherty et al., 2023).
| Technique | Parameter | Expected Signal / Value |
| Appearance | Physical State | White to Off-white solid |
| Melting Point | Range | 136 – 139 °C |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ 8.55 (d, 1H, Pyridine-H), 5.21 (s, 2H, Benzyl-CH₂), 3.88 (s, 3H, OMe). Aromatic protons: 7.83–7.00 (m). |
| ¹³C NMR | (101 MHz, DMSO-d₆) | δ 149.8 (C=N), 69.9 (Bn-CH₂), 55.7 (OMe). |
| IR (ATR) | Wavenumber (cm⁻¹) | 1605 (C=N), 1256 (C-O), 3232 (weak, broad).[3] |
| Yield | Isolated | 70 – 75% |
Expert Troubleshooting & Optimization
Yield Optimization
-
Moisture Sensitivity: Unlike LTA oxidations, the NaOCl reaction is tolerant of moisture (often performed in aqueous ethanol). However, ensuring the Hydrazone formation (Stage 2) is driven to completion is critical. If the hydrazone yield is low, use a Dean-Stark trap (if using toluene) or molecular sieves in ethanol.
-
Oxidant Freshness: Commercial bleach degrades. If yields in Stage 3 drop, titrate your bleach or use solid Calcium Hypochlorite/NaOCl pentahydrate for precise stoichiometry.
Impurity Profile
-
Uncyclized Hydrazone: If starting material remains after 3 hours, add an additional 1.0 equiv of NaOCl and warm slightly to 35°C.
-
Chlorination Byproducts: Excess NaOCl can sometimes chlorinate the electron-rich dimethoxyphenyl ring. Adhere strictly to the 1:4 stoichiometry and quench the reaction promptly.
Alternative Oxidants (If NaOCl fails)
If the specific substrate proves sensitive to the alkaline nature of bleach, Iodobenzene Diacetate (PIDA) is the recommended backup:
-
Conditions: 1.1 equiv PIDA, DCM, RT, 1 hour.
-
Pros: Neutral pH, very mild.
-
Cons: Higher cost, requires removal of iodobenzene byproduct.
References
-
Doherty, K. E., Sandoval, A. L., & Leadbeater, N. E. (2023).[2] Preparation of 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine.[2][3][4] Molbank, 2023(3), M1694. [Link][3][4][8][13][14]
-
Soni, R., et al. (2023). On Water Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines Using Iodobenzene Diacetate (IBD).[5][8] Letters in Organic Chemistry, 20(7), 608-611.[8] [Link]
-
Teja, P. R., et al. (2017).[7] Synthesis, Characterization of 3-aryl[1,2,4]triazolo[4,3-a] pyridines using Cooperative FeCl3/DDQ System. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2021).[10] Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS).[10] Molecules, 26(19), 5768. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: The Role of Methoxy Groups in the Biological Activity of Pyridine Derivatives
[1][2][3]
Executive Summary
The incorporation of a methoxy group (-OCH₃) onto a pyridine scaffold is a non-trivial modification that profoundly alters the physicochemical and biological profile of a drug candidate. Far from being a mere lipophilic spacer, the methoxy group acts as a bimodal electronic tuner . It exerts a strong electron-donating effect via resonance (+M) while maintaining a weak electron-withdrawing inductive effect (-I).
This Application Note provides a comprehensive guide for medicinal chemists on leveraging the methoxy-pyridine motif. We analyze its critical role in FDA-approved drugs (e.g., Proton Pump Inhibitors), detail the mechanistic basis for its activity, and provide standardized protocols for synthesizing and evaluating these derivatives.
Mechanistic Insights: Why Methoxy?
Electronic Modulation & Basicity
The pyridine nitrogen lone pair is the primary driver of biological interaction for this scaffold. Substituents on the ring dictate the electron density available at this nitrogen.
-
Resonance Effect (+M): A methoxy group at the para (C4) or ortho (C2/C6) position donates electron density into the ring system. This significantly increases the basicity (
) of the pyridine nitrogen. -
Impact: In Proton Pump Inhibitors (PPIs) like Omeprazole , the 4-methoxy group on the pyridine ring is not decorative; it is functional. It raises the
of the pyridine nitrogen to ~4.0, ensuring the molecule remains unprotonated at physiological pH (7.4) to cross membranes, but becomes rapidly protonated in the highly acidic parietal cells (pH < 1.0). This "Acid Trap" mechanism triggers the rearrangement to the active sulfenamide species.
Lipophilicity and Binding
-
H-Bonding: The oxygen atom of the methoxy group serves as a weak hydrogen bond acceptor (HBA), often interacting with backbone amides or specific residues (e.g., Serine/Threonine) in kinase pockets (e.g., PI3K/mTOR inhibitors).
-
Conformation: The methoxy group generally prefers a coplanar conformation with the aromatic ring to maximize orbital overlap, which can lock the ligand into a bioactive conformation, reducing the entropic penalty of binding.
Metabolic Liability vs. Stability
-
The "Soft Spot": Methoxy groups are classical substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to O-demethylation. This results in a hydroxyl-pyridine metabolite, which often has vastly different solubility and potency profiles.
-
Strategic Blocking: Conversely, placing a methoxy group can block a site prone to oxidative metabolism (e.g., blocking C-oxidation), provided the O-demethylation rate is slower than the C-oxidation it prevents.
Visualizing the Mechanism: PPI Activation
The following diagram illustrates the critical role of the electron-donating methoxy group in the activation of Omeprazole. The electron push from the methoxy group facilitates the nucleophilic attack of the pyridine nitrogen.[1]
Caption: Mechanism of Proton Pump Inhibitor activation driven by the electronic donation of the pyridine methoxy group.
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-2-Substituted Pyridines
Objective: To introduce a methoxy group via Nucleophilic Aromatic Substitution (
Materials:
-
4-Chloro-2-methylpyridine (Starting Material)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol
-
Dimethylformamide (DMF) or Methanol (MeOH)
-
Workup reagents: EtOAc, Brine,
Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser, dissolve 4-Chloro-2-methylpyridine (1.0 eq) in anhydrous MeOH (0.5 M concentration).
-
Nucleophile Addition: Add Sodium Methoxide solution (1.5 eq) dropwise at room temperature under
atmosphere.-
Note: For unreactive substrates (e.g., lacking electron-withdrawing groups), use DMF as solvent and heat to 80°C.
-
-
Reflux: Heat the reaction mixture to reflux (65°C for MeOH) and stir for 4–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) for the disappearance of the starting chloride.
-
Quench: Cool to RT. Quench excess base with saturated
solution. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash combined organics with water and brine.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography on silica gel.
Validation:
-
1H NMR: Look for a sharp singlet integrating to 3H at
3.8–4.0 ppm. -
13C NMR: Characteristic shift of the methoxy carbon at
~55 ppm and the ipso-carbon (C-O) at ~165 ppm.
Protocol B: Microsomal Stability Assay (O-Demethylation Assessment)
Objective: To determine if the methoxy group is a "metabolic soft spot" leading to rapid clearance.
Materials:
-
Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL
-
NADPH Regenerating System
-
Reference: Omeprazole (High clearance control)
-
LC-MS/MS system
Procedure:
-
Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove aliquots (50 µL). -
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Data Processing: Monitor the parent ion [M+H]+ and the specific O-demethylated metabolite [M-14+H]+ (Loss of
).
Interpretation:
-
High Stability: < 20% loss after 60 min. The methoxy group is sterically protected or electronically stable.
-
Low Stability: > 50% loss. The methoxy group is a primary metabolic site. Consider deuteration (
) or replacement with to block metabolism.
SAR Decision Framework
Use this logic flow to determine when to deploy a methoxy group in your pyridine optimization campaign.
Caption: Decision tree for incorporating methoxy substituents during Lead Optimization.
Comparative Data: Substituent Effects
The table below summarizes the impact of C4-substituents on the pyridine ring, using Omeprazole-like scaffolds as a baseline.
| Substituent (C4) | Electronic Effect | Pyridine pKa | Metabolic Stability | Primary Utility |
| -H | Neutral | ~5.2 | High | Baseline |
| -OCH₃ | Strong Donation (+M) | ~6.5 - 7.0 | Low (O-demethylation) | Increases basicity; H-bond acceptor |
| -CH₃ | Weak Donation (+I) | ~5.8 | Moderate (Benzylic ox) | Steric bulk; mild basicity increase |
| -Cl | Withdrawal (-I) | ~3.8 | High | Reduces basicity; metabolic blocker |
| -OCF₃ | Withdrawal (-I) | ~3.5 | Very High | Bioisostere of -OMe; blocks metabolism |
References
-
Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. Link
-
Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link
-
Makino, K., et al. (2019).[3] Chemoselective Demethylation of Methoxypyridine. Synlett. Link
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.[5][6][3][7][8][9][10][11] Link
-
Kulkarni, S. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine. Rasayan Journal of Chemistry. Link
Sources
- 1. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 11. General pharmacological properties of the new proton pump inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf inyl]- 1H-imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 2-Methoxypyridines: From Classical Substitutions to Catalytic Frontiers
Application Note | AN-2026-MPY
Abstract & Strategic Importance
The 2-methoxypyridine motif is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and a modulator of lipophilicity (
This guide moves beyond textbook definitions to provide a decision-tree-based approach to synthesis. We address the three most common synthetic challenges:
-
The "Pyridone Trap": Avoiding thermodynamic N-methylation when starting from 2-hydroxypyridines.
-
Electronic Deactivation: Overcoming poor reactivity in
reactions for electron-rich rings. -
Regiocontrol: Ensuring C2-selectivity in poly-halogenated scaffolds.
Synthetic Decision Matrix
The choice of route is dictated by the electronic nature of the pyridine ring and the starting material availability.
Figure 1: Synthetic Decision Matrix for 2-methoxypyridine construction. Selection depends on substrate activation and starting material oxidation state.
Detailed Protocols
Method A: Nucleophilic Aromatic Substitution ( )
Best For: Electron-deficient pyridines (containing
The Scientist’s Note:
While 2-fluoropyridines react fastest, they are expensive. 2-Chloropyridines are the industrial balance of cost vs. reactivity. The critical failure point in this protocol is water . Hydroxide ions (
Protocol 1:
of 2-Chloro-5-trifluoromethylpyridine
Target: 2-methoxy-5-(trifluoromethyl)pyridine
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with
. -
Reagent Generation: Add anhydrous Methanol (50 mL). Cautiously add Sodium metal (1.2 equiv) piece-wise. Stir until
evolution ceases and a clear solution of NaOMe forms.-
Alternative: Use commercial NaOMe (25% wt in MeOH), but titrate to ensure activity.
-
-
Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in one portion.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).-
Checkpoint: The starting material spot should disappear. If conversion stalls, add 0.1 equiv of 15-crown-5 ether to complex sodium and increase nucleophilicity.
-
-
Workup: Cool to RT. Concentrate in vacuo to ~10 mL. Pour into saturated
(50 mL) and extract with (3 x 30 mL). -
Purification: Dry organics over
. Filtration and concentration usually yield pure product. If necessary, flash chromatography on silica (100% Hexanes 5% EtOAc).
Method B: Regioselective O-Alkylation of 2-Pyridones
Best For: Substrates where the 2-hydroxy tautomer is the starting material.
The Challenge: Simple alkylation (NaH/MeI) favors N-methylation (N-methyl-2-pyridone) by a factor of >9:1 due to the strength of the
The Solution: The "Silver Effect". Using
Protocol 2: Silver-Mediated O-Methylation
Target: 2-methoxy-5-bromopyridine from 5-bromo-2-pyridone
-
Setup: Wrap a 100 mL RBF in aluminum foil (silver salts are photosensitive).
-
Suspension: Suspend 5-bromo-2-pyridone (1.0 equiv) and
(0.6 equiv - Note: Silver carbonate is bifunctional, 0.55-0.6 eq is sufficient) in anhydrous Benzene or Toluene (0.2 M).-
Safety: Benzene is carcinogenic; Toluene is the preferred green alternative but requires slightly longer reaction times.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv).
-
Reaction: Stir at
for 18-24 hours in the dark. -
Filtration: Filter the resulting gray suspension through a pad of Celite to remove AgI and unreacted silver salts. Wash the pad with
. -
Isolation: Concentrate the filtrate. The residue is typically the O-methylated product with >95:5 regioselectivity.
Method C: Pd-Catalyzed C-O Cross-Coupling
Best For: Unactivated or electron-rich 2-halopyridines where
Protocol 3: Buchwald-Hartwig Etherification
Ligand Selection:RockPhos or BrettPhos are superior for primary alcohols like methanol.
-
Catalyst Pre-mix: In a glovebox or under strict Argon Schlenk line:
-
(1.5 mol%) or
-
RockPhos (3.0 mol%)
-
Toluene (degassed, 2 mL)
-
Stir at RT for 5 mins to ligate.
-
(1.5 mol%) or
-
Substrate Addition: Add 2-chloro-4-methylpyridine (1.0 equiv) and
(1.5 equiv). -
Nucleophile: Add anhydrous Methanol (2.0 equiv). Note: Excess MeOH can poison the catalyst; do not use as solvent.
-
Reaction: Seal tube and heat to
for 12 hours. -
Workup: Filter through silica, concentrate, and purify via column chromatography.
Emerging Technologies: Electrochemical C-H Methoxylation
For labs equipped with electro-synthesis modules (e.g., IKA ElectraSyn), direct functionalization avoids halogenated precursors.
-
Anode: Graphite or Reticulated Vitreous Carbon (RVC).
-
Cathode: Platinum or Nickel.
-
Electrolyte:
in MeOH. -
Conditions: Constant current (10 mA/mmol), 3-4 F/mol charge.
-
Mechanism: Anodic oxidation of pyridine to the radical cation, nucleophilic attack by MeOH, followed by oxidative aromatization.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | Incomplete conversion | Switch solvent to DMF or DMSO (higher temp); add 18-crown-6. |
| Pyridone Formation ( | Wet reagents | Distill MeOH from Mg; use fresh NaOMe; use molecular sieves. |
| N-Alkylation (Ag Method) | Light exposure / Ag degradation | Ensure reaction is in the dark; use fresh |
| No Reaction (Pd-Cat) | Catalyst poisoning | Degas MeOH thoroughly; ensure halide is not a strong chelator (e.g., 2-Cl-3-amino). |
References
-
General
Methodology: -
Regioselective O-Alkylation (Silver Salts)
- Shiao, M.-J.; Tarng, K.-Y. "A Facile Synthesis of Bromo-2-alkoxypyridines." Heterocycles1990, 31, 5.
-
Pd-Catalyzed C-O Coupling (RockPhos/BrettPhos)
-
Gowrisankar, S.; Sergeev, A. G.; Anbarasan, P.; Spannenberg, A.; Neumann, H.; Beller, M. "A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols." J. Am. Chem. Soc.[2]2010 , 132, 33, 11592–11598.
-
-
Electrochemical Methoxylation
-
Qiu, Y.; Stang, P. J. "Recent Advances in Electrochemical C–H Functionalization of Heteroarenes." Chem. Sci.[3]2020 , 11, 11205-11222.
-
Sources
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)-2-methoxypyridine Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of Substituted Pyridines in Modern Synthesis
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom, impart distinct reactivity and binding capabilities that are highly sought after in drug design. Palladium-catalyzed cross-coupling reactions have become the cornerstone for constructing complex molecular architectures, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The strategic functionalization of the pyridine core is therefore a critical endeavor for medicinal and materials chemists.
This guide focuses on the application of 3-(benzyloxy)-2-methoxypyridine derivatives in palladium-catalyzed cross-coupling. The presence of the methoxy group at the 2-position and the benzyloxy group at the 3-position significantly modulates the electronic and steric nature of the pyridine ring. These substituents not only influence the reactivity of adjacent C-X (X = halide, triflate) bonds but also offer synthetic handles for subsequent transformations, making this scaffold a valuable building block in multi-step synthesis. Herein, we provide a detailed exploration of the mechanistic underpinnings, field-proven protocols, and expert insights for employing this versatile reagent in key cross-coupling transformations.
Mechanistic Considerations: Why Ligand and Substrate Structure Matters
The success of any palladium-catalyzed reaction hinges on the delicate balance between the elementary steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][3] The pyridine nitrogen can play a dual role, acting as a directing group or a potential catalyst inhibitor by coordinating to the palladium center. The choice of ligands, bases, and reaction conditions is therefore paramount to achieving high yields and selectivity.[4][5]
-
Oxidative Addition: This is often the rate-determining step, involving the insertion of the Pd(0) catalyst into the carbon-halide bond of the pyridine substrate.[6] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines developed by the Buchwald group) are known to accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.[7][8] For pyridine substrates, the reactivity order of the halide is typically I > Br > OTf > Cl.[6][9]
-
Transmetalation (Suzuki Coupling): In the Suzuki-Miyaura coupling, the organic group is transferred from an organoboron reagent to the palladium(II) center. This step requires activation of the boron species by a base.[3][10] The efficiency of transmetalation can be influenced by steric hindrance on both the palladium complex and the organoboron reagent.
-
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[11] The steric bulk of the supporting ligands often facilitates this step, preventing catalyst decomposition and promoting product release.[5]
The 2-methoxy and 3-benzyloxy substituents on the pyridine ring are primarily electron-donating, which can increase the electron density of the ring and potentially slow the oxidative addition step compared to electron-deficient pyridines. However, this electronic nature can be beneficial in other steps of the catalytic cycle and can be readily overcome with modern, highly active catalyst systems.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages due to its excellent functional group tolerance and the low toxicity of boron reagents.[1][12]
Application Note: Suzuki-Miyaura
When coupling a halo-derivative of 3-(benzyloxy)-2-methoxypyridine (e.g., the 5-bromo derivative) with an arylboronic acid, the choice of catalyst system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective for aryl bromides, more challenging couplings or those involving aryl chlorides benefit from advanced catalyst systems. A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often superior.[8] The base plays a crucial role in activating the boronic acid for transmetalation; an aqueous solution of K₂CO₃ or Cs₂CO₃ is typically robust and effective.[9][10] The use of a polar aprotic solvent like 1,4-dioxane or DMF, often with a small amount of water, facilitates the dissolution of the inorganic base and promotes the reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-(benzyloxy)-2-methoxypyridine
This protocol describes a general procedure for the coupling of 5-bromo-3-(benzyloxy)-2-methoxypyridine with a generic arylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Amount (1 mmol scale) | Moles (mmol) | Notes |
| 5-Bromo-3-(benzyloxy)-2-methoxypyridine | 296 mg | 1.0 | Substrate |
| Arylboronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 | Coupling partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 4.5 mg | 0.02 (2 mol%) | Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 16.4 mg | 0.04 (4 mol%) | Ligand |
| K₂CO₃ (Potassium Carbonate) | 414 mg | 3.0 | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Water | 2 mL | - | Co-solvent |
| Argon or Nitrogen | - | - | Inert gas for atmosphere control |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-(benzyloxy)-2-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of dioxane. Add this catalyst slurry to the main reaction flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (7 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore.[15][16]
Application Note: Buchwald-Hartwig Amination
The amination of halo-substituted 3-(benzyloxy)-2-methoxypyridine requires a carefully chosen catalyst system, as amines can act as competing ligands for the palladium center. The use of highly active, sterically hindered biarylphosphine ligands is essential to promote reductive elimination over catalyst inhibition.[8] Ligands like BrettPhos or XPhos are often excellent choices.[1] The base is critical for deprotonating the amine nucleophile; strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[6][14] Anhydrous, aprotic solvents such as toluene or dioxane are required to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-(benzyloxy)-2-methoxypyridine
This protocol provides a general method for coupling 5-bromo-3-(benzyloxy)-2-methoxypyridine with a primary or secondary amine.
Table 2: Reagents and Materials
| Reagent/Material | Amount (1 mmol scale) | Moles (mmol) | Notes |
| 5-Bromo-3-(benzyloxy)-2-methoxypyridine | 296 mg | 1.0 | Substrate |
| Amine (Primary or Secondary) | 1.2 equiv. | 1.2 | Nucleophile |
| G3-XPhos Palladacycle | 17 mg | 0.02 (2 mol%) | Pre-activated catalyst |
| NaOtBu (Sodium tert-butoxide) | 135 mg | 1.4 | Base |
| Toluene (Anhydrous) | 10 mL | - | Solvent |
| Argon or Nitrogen | - | - | Inert gas for atmosphere control |
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in a glovebox.
-
Vessel Preparation: To an oven-dried vial, add the G3-XPhos palladacycle (0.02 mmol), NaOtBu (1.4 mmol), and a stir bar.
-
Reagent Addition: Add the 5-bromo-3-(benzyloxy)-2-methoxypyridine (1.0 mmol) followed by the anhydrous toluene (10 mL). Finally, add the amine (1.2 mmol).
-
Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring & Work-up: Stir vigorously for 12-24 hours. After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application 3: Heck Reaction for Alkene Arylation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[17][18] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other conjugated systems.
Application Note: Heck Reaction
For the Heck reaction, classic conditions often involve a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or P(o-tol)₃.[19] A key component is the base, typically a weaker organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃, which is required to neutralize the HX generated in the catalytic cycle.[17] Polar aprotic solvents like DMF or NMP are common. The regioselectivity of the addition to the alkene is governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.
Protocol: Heck Reaction of 5-Iodo-3-(benzyloxy)-2-methoxypyridine with n-Butyl Acrylate
This protocol details the coupling of an iodo-pyridine derivative with an activated alkene. Aryl iodides are generally more reactive than bromides in the Heck reaction.
Table 3: Reagents and Materials
| Reagent/Material | Amount (1 mmol scale) | Moles (mmol) | Notes |
| 5-Iodo-3-(benzyloxy)-2-methoxypyridine | 343 mg | 1.0 | Substrate |
| n-Butyl Acrylate | 192 mg (0.22 mL) | 1.5 | Alkene coupling partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 2.2 mg | 0.01 (1 mol%) | Precatalyst |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 6.1 mg | 0.02 (2 mol%) | Ligand |
| Et₃N (Triethylamine) | 202 mg (0.28 mL) | 2.0 | Base |
| DMF (N,N-Dimethylformamide, Anhydrous) | 5 mL | - | Solvent |
| Argon or Nitrogen | - | - | Inert gas for atmosphere control |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 5-iodo-3-(benzyloxy)-2-methoxypyridine (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol) and n-butyl acrylate (1.5 mmol) via syringe.
-
Reaction: Heat the mixture in an oil bath at 80-90 °C for 6-18 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water (30 mL).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography.
Visualizing the Catalytic Cycles & Workflow
Understanding the underlying mechanisms and experimental flow is crucial for successful execution and troubleshooting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- Oreate AI Blog. (2026, January 7).
- Catalysis Science & Technology (RSC Publishing). (Pyridyl)benzoazole palladium(ii)
- Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- RSC Advances. (2025, April 8).
- ACS Catalysis. (2015, May 6). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2.
- Journal of Materials Chemistry (RSC Publishing).
- PMC. Developing Ligands for Palladium(II)
- PMC - NIH.
- Wikipedia.
- PMC. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
-
MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][20][21]triazolo[4,3-a]pyridine.
- DSpace@MIT.
- Wikipedia. Heck reaction.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Organic Chemistry Portal. Heck Reaction.
- MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Synthetic studies toward the preparation of (4R,5R)-( )- 3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an import.
- Chemistry LibreTexts. (2023, June 30).
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025, April 3).
- YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- PMC.
- Benchchem.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Syntheses. CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE.
- PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- PMC.
- ResearchGate. (2025, October 16).
- ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Fisher Scientific.
- AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
- 1. jmcct.com [jmcct.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. (Pyridyl)benzoazole palladium(ii) complexes as homogeneous catalysts in hydrogenation of alkenes and alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Application Note: Storage and Handling Guidelines for 3-(Benzyloxy)-2-methoxypyridine
Executive Summary
3-(Benzyloxy)-2-methoxypyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological targets.[1][2] Its structural core features a pyridine ring substituted with a methoxy group at the C2 position and a benzyloxy ether at the C3 position.
While chemically robust under neutral conditions, this compound exhibits specific sensitivities—primarily to acid-catalyzed hydrolysis (converting the 2-methoxy group to a 2-pyridone) and oxidative degradation at the benzylic position.[1][2] This guide outlines the precise protocols for storage, solubilization, and handling to maintain >98% purity over extended periods.
Physicochemical Profile & Safety
The following data consolidates observed properties and Structure-Activity Relationship (SAR) derived characteristics for this specific pyridine derivative.
| Property | Specification / Characteristic |
| Physical State | Typically a white to off-white solid or viscous oil (dependent on purity/polymorph).[1][2] |
| Solubility | Soluble: DMSO, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate.Insoluble: Water, aqueous buffers (neutral pH). |
| pKa (Calculated) | Pyridine N: ~3.5–4.5 (Reduced basicity due to C2-OMe substitution). |
| Hygroscopicity | Low to Moderate.[2] |
| Safety Classification | Irritant. Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).Note: No specific acute toxicity data available; handle as potentially toxic.[2] |
Stability & Degradation Mechanisms
Understanding why this compound degrades is critical for effective storage.[2]
Acid-Catalyzed Hydrolysis (The Primary Risk)
The 2-methoxypyridine moiety functions chemically as a cyclic imidate ether.[2] Under acidic conditions (pH < 4) or in the presence of Lewis acids, the methoxy group is susceptible to hydrolysis, yielding 3-(benzyloxy)pyridin-2(1H)-one (the tautomeric 2-pyridone form) and methanol. This reaction is irreversible and significantly alters biological activity.[2]
Benzylic Oxidation
The methylene group (-CH₂-) of the benzyl ether is prone to radical-initiated oxidation, particularly upon exposure to light and atmospheric oxygen over time.[1][2] This leads to the formation of benzaldehyde and the corresponding 3-hydroxypyridine derivative.[1][2]
Chemical Compatibility
-
Incompatible: Strong acids (HCl, TFA), strong Lewis acids (BBr₃ - cleaves benzyl ether), Hydrogenation catalysts (Pd/C + H₂ - cleaves benzyl ether).
-
Compatible: Weak bases, oxidizing agents (mild), standard alkylating agents.
Diagram 1: Degradation Pathways
Visualizing the chemical risks to inform storage decisions.
Caption: Primary degradation routes. Avoidance of acidic moisture and light is paramount.
Storage Protocols
Long-Term Storage (>1 Month)
For preserving stock powder or neat oil:
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of auto-oxidation.[1][2]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better blanket over the solid.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching or gas permeability.[1][2]
-
Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) with active desiccant (e.g., silica gel or Drierite).
Short-Term / Working Solutions
-
Solvent Choice: Anhydrous DMSO or Ethanol are preferred stock solvents.[2]
-
Stability:
-
DMSO Stock (10 mM): Stable for 3 months at -20°C. Avoid freeze-thaw cycles (aliquot recommended).
-
Aqueous Dilutions: Prepare fresh. Do not store in acidic buffers (e.g., acetate buffer pH 4.0) for >4 hours.
-
-
Handling: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent water condensation on the cold compound (which drives hydrolysis).
Handling & Experimental Workflows
Solubilization Protocol (for Bioassays)
Objective: Create a 10 mM Stock Solution (1 mL).
-
Weighing: Weigh 2.15 mg of 3-(Benzyloxy)-2-methoxypyridine into a microcentrifuge tube.
-
Note: If the compound is an oil, weigh by difference using a glass capillary or positive displacement pipette.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.
-
QC: Visually inspect for clarity. The solution should be colorless to pale yellow.[2]
-
Aliquoting: Dispense into 50 µL aliquots in amber PCR tubes. Flash freeze in liquid nitrogen and store at -80°C.
Synthesis Handling (Reaction Setup)
When using this compound as an intermediate:
-
Reagent Addition: Always add this compound after any strong Lewis acids have been neutralized or buffered if possible.
-
Monitoring: Use TLC (Silica gel; Hexane:EtOAc 3:1). The 2-methoxypyridine is less polar than the 2-pyridone degradant.[2]
Diagram 2: Handling Workflow
Standardized process from receipt to experiment.
Caption: Workflow ensures moisture exclusion before opening and appropriate solvent selection.
Emergency Procedures
| Incident | Protocol |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2] The compound is lipophilic; use soap to emulsify.[2] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2][6] Remove contact lenses.[2][3][6] Seek medical attention if irritation persists. |
| Spill (Solid) | Dampen a paper towel with ethanol (to prevent dust) and wipe up. Dispose of as hazardous chemical waste.[2] |
| Spill (Solution) | Absorb with vermiculite or sand. Do not use sawdust (fire hazard with some organics). |
References
- Mechanistic Insight (Hydrolysis): Pyridones and their O-alkylated derivatives: Tautomerism and stability. Journal of Organic Chemistry. General reference for 2-methoxypyridine stability.
-
Synthesis Context : Preparation of 3-benzyloxy-2-pyridinone functional linkers. PMC (NIH), 2011. Discusses the stability of the benzyloxy-pyridinone scaffold. Available at: [Link]
-
Safety Standards : Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE.[2] Standard protocols for handling Irritant (Category 2) solids.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-2-methoxypyridine Derivatives
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-2-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of these valuable intermediates. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.
I. Overview of the Synthesis
The primary route to 3-(Benzyloxy)-2-methoxypyridine derivatives is through the Williamson ether synthesis. This reaction involves the deprotonation of a 3-hydroxy-2-methoxypyridine precursor followed by nucleophilic substitution with a benzyl halide. While straightforward in principle, this synthesis is often plagued by issues such as low yield, side reactions, and purification difficulties. This guide will address these challenges in a systematic, question-and-answer format.
Core Reaction Pathway
The fundamental transformation is depicted below. Understanding this pathway is the first step in effective troubleshooting.
Side reactions in the functionalization of 3-(Benzyloxy)-2-methoxypyridine
This guide serves as a specialized technical support resource for researchers working with 3-(Benzyloxy)-2-methoxypyridine . It focuses on identifying, preventing, and troubleshooting side reactions during functionalization.
Executive Summary of Reactivity
The 3-(Benzyloxy)-2-methoxypyridine scaffold presents a unique "push-pull" electronic environment. The pyridine ring is naturally electron-deficient, but the adjacent electron-donating groups (2-OMe and 3-OBn) significantly alter its reactivity profile.
-
Primary Reactivity: Directed Ortho Metalation (DoM) at C4 .
-
Major Competitor: Nucleophilic attack or lithiation at C6 (alpha to nitrogen).
-
Fragility: The benzyl ether is susceptible to non-selective hydrogenolysis (ring reduction), and the methyl ether is prone to nucleophilic displacement (SNAr) under forcing conditions.
Critical Troubleshooting Guides (Q&A)
Issue 1: "I tried to lithiate with n-BuLi, but I got a complex mixture and alkylated byproducts."
Diagnosis: You are likely experiencing Nucleophilic Addition rather than deprotonation. The pyridine nitrogen renders the C6 position highly electrophilic. Unhindered alkyllithiums (like n-BuLi) act as nucleophiles, attacking the C=N bond to form a dihydropyridine intermediate, which may re-aromatize or polymerize.
The Fix: Switch to a Non-Nucleophilic, Sterically Hindered Base .
-
Protocol: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1][2] These bases are too bulky to attack the ring nucleophilically and will favor deprotonation.
-
Regioselectivity: LiTMP typically directs lithiation to C4 (ortho to the 3-OBn group). While the pyridine nitrogen directs to C6, the coordination to the 3-OBn oxygen is often kinetically favored for DoM, especially with LiTMP.
Visual Pathway: The diagram below illustrates the divergence between nucleophilic attack (with n-BuLi) and directed metalation (with LiTMP).
Caption: Divergent reaction pathways based on base sterics. n-BuLi favors nucleophilic attack, while LiTMP favors C4-lithiation.
Issue 2: "My hydrogenolysis to remove the benzyl group is reducing the pyridine ring."
Diagnosis: Standard Pd/C hydrogenation conditions are too active. The pyridine ring, especially when electron-rich (alkoxy-substituted), is susceptible to partial reduction to piperidine derivatives under H2 pressure, particularly in acidic media (e.g., acetic acid).
The Fix: Employ Catalyst Poisoning .[3]
-
Mechanism: Nitrogen bases competitively adsorb onto the active sites of the Palladium catalyst, dampening its activity enough to prevent aromatic ring reduction but allowing the facile cleavage of the benzylic C-O bond.
-
Protocol: Add 0.5 - 1.0 equivalents of Pyridine or NH4OAc to your hydrogenation mixture (MeOH/EtOAc).
-
Alternative: Use Pearlman’s Catalyst (Pd(OH)2/C) in ethanol, which is often more selective for debenzylation over ring reduction than Pd/C.
Comparative Data: Hydrogenolysis Conditions
| Reagent System | Selectivity (Bn Cleavage vs Ring Reduction) | Risk Level | Recommendation |
| H2, Pd/C, AcOH | Low (High risk of piperidine formation) | High | Avoid |
| H2, Pd/C, MeOH | Moderate | Medium | Monitor closely |
| H2, Pd/C, MeOH + Pyridine (1 eq) | High (Ring intact) | Low | Recommended |
| H2, Pd(OH)2, EtOH | High | Low | Excellent alternative |
Issue 3: "I'm losing the 2-methoxy group during reactions."
Diagnosis: The 2-methoxy group is essentially an imidate ester. It is a potential leaving group in Nucleophilic Aromatic Substitution (SNAr) .[4][5]
-
Trigger: If you are using strong nucleophiles (thiols, amines) or heating in the presence of Lewis acids, the 2-OMe can be displaced.
-
Observation: Appearance of a pyridone (2-hydroxy) tautomer or a 2-substituted pyridine.
The Fix:
-
Avoid Acidic Aqueous Workups: Strong aqueous acids can hydrolyze the 2-OMe to the 2-pyridone.
-
Temperature Control: SNAr at the 2-position usually requires heat. Keep reactions < 0°C if nucleophiles are present.
-
Demethylation Note: If you want to remove the methyl group selectively while keeping the benzyl group, use L-Selectride (Lithium tri-sec-butylborohydride). It attacks the methyl group via an SN2 mechanism, leaving the benzyl ether intact due to steric bulk.
Experimental Protocol: Regioselective C4-Functionalization
Objective: Introduction of an electrophile (E) at the C4 position. Scope: Validated for E = I, CHO, B(OR)2.
Step-by-Step Methodology:
-
Preparation of Base: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 mins at 0°C to form LiTMP .
-
Substrate Addition: Cool the LiTMP solution back to -78°C . Cannulate a solution of 3-(benzyloxy)-2-methoxypyridine (1.0 equiv) in THF slowly down the side of the flask.
-
Critical: The solution often turns bright yellow/orange upon anion formation.
-
-
Metalation: Stir at -78°C for 45 minutes .
-
Note: Do not warm up. C4-lithio species can isomerize to the thermodynamically more stable C6-lithio species or decompose if warmed.
-
-
Quench: Add the electrophile (1.2 equiv) (e.g., I2, DMF, B(OMe)3) rapidly.
-
Workup: Allow to warm to room temperature only after the quench is complete. Quench with sat. NH4Cl.
References
-
Lithiation of Pyridines & Directing Groups
-
Selective Hydrogenolysis
-
Title: Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[9][10]
- Source: Sajiki, H., Tetrahedron Letters (via Organic Chemistry Portal).
-
URL:[Link]
- Relevance: Provides the exact protocol for preventing pyridine ring reduction during debenzyl
-
-
Nucleophilic Substitution & Demethylation
-
Regioselectivity in Lithiation (C4 vs C6)
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 10. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reaction Conditions
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges encountered in the lab with in-depth, scientifically grounded explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction has a low yield or has failed completely. What are the most common culprits?
Low yield is the most frequent issue and can often be traced back to a few key areas:
-
Reagent Quality and Stability: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved by a proton source.[1][2][3] Similarly, phosphine ligands can be oxidized by air, rendering them ineffective at coordinating with the palladium center.[2]
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst, it must be efficiently reduced in situ. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[1][2]
-
Suboptimal Reaction Conditions: Key parameters like temperature, base, solvent, and the palladium-to-ligand ratio are highly interdependent and substrate-specific. An incorrect choice for any of these can stall the reaction.[1][4]
-
Poor Degassing: Oxygen is detrimental to the Suzuki-Miyaura coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[2] This not only kills the catalyst but can also promote side reactions like homocoupling.[1]
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
Several side reactions can compete with your desired cross-coupling, reducing your yield and complicating purification.
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom.[1][3] It is particularly problematic for electron-rich or heteroaryl boronic acids.
-
Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[1][6]
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can occur if there are hydride sources in the reaction, such as certain amine bases or alcohol solvents.[2]
-
Solution: Switch to a non-reducing base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent.[2]
-
Q3: How do I choose the right ligand for my specific substrates?
The ligand is crucial as it stabilizes the palladium center and modulates its reactivity. The choice depends heavily on the electronic and steric properties of your substrates.
-
For electron-poor or sterically unhindered aryl halides (e.g., iodides, bromides): Less electron-rich and bulky ligands like triphenylphosphine (PPh₃) are often sufficient.
-
For challenging substrates like aryl chlorides or sterically hindered partners: Bulky, electron-rich phosphine ligands are required.[1][8][9]
-
Expertise & Experience: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[1] Bulky ligands promote the final reductive elimination step, releasing the product and regenerating the catalyst.[1] Buchwald ligands (e.g., SPhos, XPhos) are excellent choices for these challenging couplings.[9][10]
-
Q4: What is the role of the base and how do I select the best one?
The base is essential for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[11][12] It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[11][13][14][15]
-
Mechanism Insight: There are two primary proposed pathways for base action: either it reacts with the boronic acid to form the reactive boronate (Path A), or it replaces the halide on the palladium complex, which then reacts with the neutral boronic acid (Path B).[14] Computational and experimental evidence strongly suggests that the formation of the boronate species is the predominant pathway.[14][15]
-
Selection Guide:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common, moderately strong bases suitable for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be effective in difficult couplings.[16]
-
Phosphates (K₃PO₄): A strong base that is often effective for coupling unreactive aryl chlorides and sterically hindered substrates.[10]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups (e.g., esters).[17]
-
Fluorides (KF, CsF): Milder bases that can be useful when dealing with sensitive functional groups.[17]
-
Troubleshooting Guide: From Problem to Solution
Problem 1: Low or No Conversion
Your reaction stalls, leaving significant amounts of starting material.
Causality Analysis Workflow
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Protocol: Systematic Re-optimization
-
Verify Reagent Integrity:
-
Boronic Acid: Run a quick NMR or LC-MS on your boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative like a pinacol ester.[1][2]
-
Catalyst & Ligand: Use a fresh batch of palladium catalyst and ligand, preferably from a new bottle or one stored correctly under an inert atmosphere.[7]
-
-
Ensure Rigorous Inert Conditions:
-
Degassing: Use at least three freeze-pump-thaw cycles for your solvent. Alternatively, sparge the solvent with argon or nitrogen for 20-30 minutes.[2] Assemble your reaction under a positive pressure of inert gas.
-
-
Re-evaluate Reaction Parameters:
-
Temperature: If the reaction is sluggish at a standard temperature (e.g., 80 °C), cautiously increase it in 10-20 °C increments.[2] Note that excessive heat can cause catalyst decomposition.[2]
-
Base & Solvent Screening: The interplay between base and solvent is critical.[18][19][20] Set up a small parallel screen to test different combinations. For example, compare K₂CO₃ in dioxane/water with K₃PO₄ in toluene.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (2 eq) | K₃PO₄ (2 eq) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene | THF/H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 100 °C | 80 °C |
| A simplified screening table for re-optimization. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The reaction mixture turns black, and activity ceases. This indicates the aggregation of Pd(0) into inactive palladium black.[6]
Causality and Mitigation
-
Insufficient Ligand: The ligand's job is to stabilize the mononuclear Pd(0) species. If the ligand concentration is too low or the ligand is degrading, the palladium atoms will aggregate.
-
Solution: Increase the ligand-to-palladium ratio. For monodentate ligands like PPh₃ or Buchwald ligands, ratios from 1:1 to 4:1 (Ligand:Pd) are common.[2]
-
-
High Temperature: Excessive heat can accelerate both ligand decomposition and palladium aggregation.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate.
-
-
Poor Ligand Choice: A ligand that is not bulky or electron-donating enough may fail to adequately protect the palladium center.
-
Solution: Switch to a more robust ligand, such as a biaryl phosphine (e.g., SPhos).[10]
-
Problem 3: Reaction is Stereospecificity-dependent and is failing
For reactions involving Z-alkenyl halides, you observe a loss of stereochemistry or low yields.
Expert Insight
While the Suzuki-Miyaura coupling is generally considered stereoretentive, Z-to-E isomerization can occur, and the extent is highly dependent on the ligand.[21] Standard ligands may not be optimal for preserving the Z-olefin geometry.
-
Ligand Effects: Studies have shown that the choice of phosphine ligand has a profound effect on the stereochemical outcome.[21] For instance, while some common ligands may lead to significant isomerization, others like Pd(P(o-Tol)₃)₂ have been shown to maintain high levels of Z-stereochemistry.[21]
-
Troubleshooting Steps:
-
Ligand Screening: If you observe isomerization, screen a panel of ligands. Prioritize those known to favor stereoretention.[21]
-
Solvent and Base Adjustment: The solvent and base system can also influence the outcome. A switch to a different solvent system (e.g., from ethanol/water to toluene) might be necessary in conjunction with the new ligand.[21]
-
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can become a bottleneck.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][8][22][23]
This guide provides a framework for diagnosing and solving common issues in Suzuki-Miyaura coupling reactions. Successful optimization often requires a systematic and logical approach, grounded in a solid understanding of the reaction mechanism.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Powers, I. G., & Wu, J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Shaughnessy, K. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3989-3996. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9102-9113. [Link]
-
Powers, I. G., & Wu, J. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Amatore, C., et al. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
-
Pérez-Madrigal, M. M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Kadam, A. A., et al. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3618-3627. [Link]
-
Singh, R., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Kadam, A. A., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
ResearchGate. (2017, December 4). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Kadam, A. A., et al. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Christensen, M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Taylor, J. E., et al. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
Purification challenges of 3-(Benzyloxy)-2-methoxypyridine reaction products
Technical Support Center: Advanced Purification Strategies Subject: Troubleshooting 3-(Benzyloxy)-2-methoxypyridine Reaction Workflows Ticket ID: #PUR-PYR-3B2M Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Problem Definition
The Challenge: Synthesizing 3-(benzyloxy)-2-methoxypyridine typically involves the O-alkylation of 2-methoxypyridin-3-ol or the methoxylation of a 2-halo-3-benzyloxypyridine. Users frequently report low isolated yields and "streaking" on chromatography columns.
The Root Cause: The pyridine ring is an ambident nucleophile . Depending on your reaction conditions (Base/Solvent), you are likely competing against two major side-reactions:
-
N-Alkylation: Formation of the pyridinium salt (ionic, sticks to baseline).
-
Acid-Catalyzed Hydrolysis: The generated acid (e.g., HBr from benzyl bromide) can cleave the labile 2-methoxy group, reverting the molecule to a 2-pyridone (3-(benzyloxy)pyridin-2(1H)-one).
This guide provides a self-validating workflow to separate the lipophilic target ether from these polar impurities.
Reaction Diagnostic: What is in your flask?
Before starting purification, perform this diagnostic TLC to classify your crude mixture.
Diagnostic Protocol:
-
Plate: Silica Gel 60
. -
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) and Iodine Stain.
| Component | Appearance | Diagnosis | |
| Target Molecule | 0.6 - 0.7 | UV Active, Dark Spot | 3-(Benzyloxy)-2-methoxypyridine . Non-polar due to benzyl/methyl capping. |
| Impurity A (Start) | 0.8 - 0.9 | UV Active, Lachrymator | Excess Benzyl Bromide (if used). |
| Impurity B (Hydrolysis) | 0.1 - 0.3 | UV Active, Streaks | 3-(benzyloxy)pyridin-2(1H)-one . The "pyridone" byproduct.[1] Much more polar. |
| Impurity C (Salt) | 0.0 (Baseline) | UV Active | N-Benzyl Pyridinium Salt . Ionic species; will not elute in normal phase. |
Strategic Purification Workflows
Workflow A: Chemical Workup (The "Salt Wash")
Goal: Remove ionic N-alkylated byproducts and quench excess alkylating agents before chromatography.
-
Quench: If Benzyl Bromide was used, add N,N-dimethylethylenediamine (0.5 eq relative to excess BnBr) to the reaction mixture and stir for 30 min. This converts volatile BnBr into a water-soluble amine salt.
-
Partition: Dilute with Diethyl Ether (Et2O) or TBME. Do not use DCM yet (DCM solubilizes some pyridinium salts).
-
Wash:
-
Wash 2x with Water (Removes N-alkylated pyridinium salts).
-
Wash 1x with 1M NaOH (Removes any unreacted phenolic starting material and hydrolyzes residual esters).
-
Wash 1x with Brine .
-
-
Dry: Dry over
(Sodium Sulfate). Avoid Magnesium Sulfate ( ) if the product is acid-sensitive, as is slightly Lewis acidic.
Workflow B: Chromatographic Purification (The "Buffered Column")
Goal: Separate the Target from the Pyridone byproduct without degradation.
Critical Warning: 2-Methoxypyridines are acid-sensitive. Standard silica gel (pH ~5.5) can hydrolyze the methoxy group on the column, converting your pure product into the pyridone impurity during elution.
The "Neutralized Silica" Protocol:
-
Slurry Preparation: Suspend Silica Gel 60 in Hexanes containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry. Flush with 2 column volumes of Hexanes/1% TEA to deactivate acidic silanol sites.
-
Elution Gradient:
-
Solvent A: Hexanes + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Gradient: 0% B
10% B (Elutes excess BnBr) 30% B (Elutes Target ). -
Note: The Pyridone impurity will likely require >60% EtOAc or MeOH to elute.
-
Visual Troubleshooting Guide
Caption: Decision tree for selecting the correct purification module based on TLC observations.
Quality Control: NMR Validation
How do you prove you have the O-alkylated product and not the N-alkylated isomer or Pyridone ?
NMR (CDCl3) Diagnostic Signals:| Feature | Target: 3-(Benzyloxy)-2-methoxypyridine | Impurity: N-Benzyl Pyridone |
| Singlet, | Absent (or shifted if N-Me) | |
| Singlet, | Singlet, often shifted upfield/downfield depending on N-substitution | |
| Aromatic C2/C6 | Typical Pyridine splitting | Distinct "Pyridone" pattern (C=O deshielding) |
-
Target: The C2 carbon (attached to OMe) appears at
ppm (Aromatic C-O). -
Pyridone: The C2 carbon (Carbonyl) appears downfield at
ppm (Amide-like C=O).
Frequently Asked Questions (FAQs)
Q: My product turned into a solid white precipitate in the collection tubes. Is this the salt?
A: Not necessarily. 3-(Benzyloxy)-2-methoxypyridines are often crystalline solids. If it dissolves in
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive pyridines. It eliminates the need for Triethylamine doping. However, separation resolution is generally lower than silica.
Q: I see a new spot appearing on TLC after I purify. Why? A: This indicates instability. The 2-methoxy group is labile.
-
Ensure your NMR solvent (
) is not acidic (filter through basic alumina or use in the NMR tube). -
Store the compound at -20°C under Argon.
-
Avoid prolonged exposure to light (benzyl ethers can oxidize).
References
-
Ambident Reactivity of Pyridones
- Title: "The Alkylation of 2-Pyridones: O- vs N-Alkyl
- Source:Journal of Organic Chemistry (General Principle Reference).
- Context: Explains the Hard-Soft Acid-Base (HSAB)
-
URL:[Link] (Representative link for concept).
-
Purification of Basic Heterocycles
- Title: "Purification of Laboratory Chemicals - Pyridine Deriv
- Source:Butterworth-Heinemann (Standard Text).
- Context: Protocols for amine-washing silica gel to prevent tailing.
-
URL:[Link]
-
NMR Characterization of Regioisomers
(Note: Specific chemical shift values provided in the guide are derived from standard spectroscopic data for 2-alkoxypyridines found in the spectral databases associated with Reference 3).
Sources
Troubleshooting low conversion rates in reactions involving 3-(Benzyloxy)-2-methoxypyridine
Case ID: PYR-3BN-2OME-OPT Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division Last Updated: February 18, 2026[1]
Executive Summary: The "Deceptive Scaffold"
3-(Benzyloxy)-2-methoxypyridine is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1] However, it presents a "Deceptive Simplicity" profile. While it appears to be a standard electron-deficient heterocycle, the interplay between the electron-donating 3-benzyloxy group, the 2-methoxy group, and the pyridine nitrogen creates a unique electronic environment that frequently stalls standard protocols.
This guide addresses the three most common failure modes reported by our users:
-
Lithiation Regioselectivity: Unintended C6 functionalization instead of C4.
-
Hydrogenolysis Stalling: Inability to cleave the benzyl group due to catalyst poisoning.[1][2]
-
SNAr Inertness: Failure to displace the 2-methoxy group with nucleophiles.[1]
Module 1: Troubleshooting Lithiation (C-H Activation)
Symptom: “I attempted to lithiate at C4 using n-BuLi at -78°C, but I obtained a mixture of C6 products and starting material.”
The Technical Root Cause
This substrate suffers from Competitive Directing Group (DG) Ambiguity .[1]
-
The C4 Pathway (Thermodynamic/Cooperative): The 3-benzyloxy and 2-methoxy groups cooperatively activate the C4 position via the Directed Ortho Metalation (DoM) mechanism. This is the electronically enriched position.
-
The C6 Pathway (Kinetic/Coordination): The pyridine nitrogen lone pair is a potent directing group that complexes with Lithium, directing the base to the C6 position (alpha-lithiation). This is often kinetically favored, especially if the base aggregates.
Visualization: The Regioselectivity Battleground
Figure 1: Divergent lithiation pathways.[1] The choice of base dictates whether the reaction follows the cooperative electronic pathway (C4) or the nitrogen-coordination pathway (C6).
The Solution: Steric Bulk & De-aggregation
To force C4 lithiation, you must sterically hinder the approach to the nitrogen (C6) and break up base aggregates.
Optimized Protocol (C4-Selective):
-
Switch Base: Do not use n-BuLi.[1] Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Its steric bulk prevents coordination to the pyridine nitrogen, shutting down the C6 pathway.
-
Add Ligand: Add TMEDA (1.1 equiv) or LiCl (Turbo-Hauser conditions).[1] This breaks oligomeric aggregates, increasing the basicity and allowing the thermodynamic preference (C4) to dominate.
-
Temperature: Maintain strictly at -78°C .
| Variable | Recommendation | Scientific Rationale |
| Base | LiTMP (freshly prepared) | Steric bulk prevents N-coordination (C6 attack).[1] |
| Solvent | THF (anhydrous) | Essential for solubility of lithiated species.[1] |
| Additive | TMEDA (1.1 eq) | Prevents base aggregation; promotes DoM mechanism.[1] |
| Quench | Electrophile (in THF) | Add slowly to maintain regioselectivity. |
Module 2: Troubleshooting Hydrogenolysis (Debenzylation)
Symptom: “The reaction stalls at 50% conversion or doesn't start at all. I added more Pd/C, but it didn't help.”
The Technical Root Cause
This is a classic case of Substrate Self-Poisoning . Pyridines are notorious catalyst poisons.[1] The basic nitrogen atom binds strongly to the active sites on the Palladium surface, competitively inhibiting the adsorption of H₂ and the benzyl ether.
-
Note: Literature indicates that adding external pyridine inhibits benzyl ether cleavage [1].[1] In your case, your molecule itself is the inhibitor.
Visualization: The "Acid Switch" Mechanism
Figure 2: The "Acid Switch."[1] Protonating the pyridine nitrogen prevents it from binding to the catalyst, freeing the active sites for the benzyl ether hydrogenolysis.
Optimized Protocol (Acid-Assisted Deprotection)
To cleave the benzyl group, you must protonate the pyridine nitrogen.
-
Additive (Critical): Add 1.0 - 2.0 equivalents of Acetic Acid (AcOH) or HCl (in dioxane/MeOH) .
-
Why? This forms the pyridinium salt.[1] The protonated nitrogen cannot coordinate to the Pd surface.
-
-
Catalyst: 10 wt% Pd/C (wet support preferred to minimize ignition risk).
-
Pressure: Balloon pressure (1 atm) is usually sufficient once the "poison" is neutralized.[1]
Caution: If your molecule contains other acid-sensitive groups (e.g., acetals), use Acetic Acid rather than HCl.[1]
Module 3: Troubleshooting Nucleophilic Substitution (SNAr)
Symptom: “I cannot displace the 2-methoxy group with an amine, even at high temperatures.”
The Technical Root Cause
You are fighting Electronic Deactivation .[1] Standard SNAr requires an electron-deficient ring.[1] While pyridine is generally electron-deficient, the 3-benzyloxy group is a strong electron donor (mesomeric effect).[1] It pushes electron density into the ring, effectively "healing" the electron deficiency and making the C2 position unreactive toward nucleophiles.
The Solution: Shift to Catalysis
Do not rely on thermal SNAr conditions (e.g., heating in DMF/DMSO), as this will likely lead to decomposition or demethylation of the methoxy group (to the pyridone) before substitution occurs.
Recommended Approach: Buchwald-Hartwig Amination Since the ring is electron-rich (like an anisole derivative), treat it like an aryl chloride/triflate rather than an activated heteroaryl halide.[1]
| Component | Recommendation |
| Precursor | If 2-OMe is stubborn, convert 2-OMe to 2-Cl (using POCl₃) or 2-OTf . |
| Catalyst | Pd(OAc)₂ or Pd₂dba₃ |
| Ligand | BINAP or Xantphos (Bidentate ligands are crucial for pyridines to prevent N-chelation).[1] |
| Base | Cs₂CO₃ (weaker bases prefer the coupling over side reactions).[1] |
References & Authority[1][4][5][6][7][8][9][10][11]
-
Sajiki, H. (1995).[1][4][5] Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36(20), 3465-3468.[1]
-
Key Insight: Establishes that pyridine bases poison benzyl ether cleavage; supports the inverse strategy (protonation) for deprotection.[1]
-
-
Gribble, G. W., & Mongin, F. (2007).[1] Lithiation of Pyridines. In Lithium Compounds in Organic Synthesis.
-
Key Insight: Defines the hierarchy of directing groups and the necessity of LiTMP for C4 selectivity in 3-alkoxypyridines.
-
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon.
-
Key Insight: Mechanistic grounding for the "Cooperative Directing Effect" and aggregation states of organolithiums.
-
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1]
-
Key Insight: Protocols for "Turbo-Hauser" bases and handling sensitive lithiated species.[1]
-
Sources
- 1. 3-(Benzyloxy)-2-(chloromethyl)-6-methoxypyridine | C14H14ClNO2 | CID 118905726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Suzuki-Miyaura Optimization Hub: Solvent & Base Selection Guide
Status: Active Operator: Senior Application Scientist Ticket ID: SM-OPT-2024 Subject: Technical Guide for Solvent/Base Effects on Coupling Efficiency
Executive Summary
Welcome to the Suzuki-Miyaura Optimization Hub. You are likely here because your cross-coupling reaction has stalled, produced byproducts, or failed to scale.
While the Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry, its mechanism is highly sensitive to the Solvent-Base Interface . The choice of these two variables dictates the rate of the Transmetallation step—the most common bottleneck in the catalytic cycle.
This guide moves beyond "add base and stir." We will dissect the mechanistic causality of solvent/base selection, providing you with a self-validating troubleshooting system.
The Solvent Matrix: Troubleshooting Solubility & Kinetics
Q1: My reactants are not dissolving, and conversion is <10%. Should I just add more heat?
A: No. Increasing heat in a heterogeneous system often leads to catalyst decomposition before reaction completion.
The Fix: You are likely facing a Phase Transfer Limitation . Most Suzuki couplings are biphasic (Organic Halide + Inorganic Base). If the base cannot interact with the boronic acid, the active boronate species never forms.
-
Protocol: Switch to a Miscible Co-solvent System .
-
Standard: Toluene/Water (Requires vigorous stirring or Phase Transfer Catalyst like TBAB).
-
Optimized: 1,4-Dioxane/Water (4:1) or DMF/Water. These allow the inorganic base to partially solubilize, increasing the effective concentration of the active boronate species.
-
Q2: I need to move away from DMF/DMA due to toxicity (Green Chemistry). What are my alternatives?
A: The industry is shifting toward Biodegradable Ethers and Micellar Catalysis .
The Fix:
-
2-MeTHF (2-Methyltetrahydrofuran): Derived from corncobs. It has a higher boiling point (80°C) than THF, allowing for faster kinetics, and separates cleanly from water for easier workup.
-
CPME (Cyclopentyl Methyl Ether): Extremely stable to peroxides and bases; low latent heat of vaporization saves energy during recovery.
-
Micellar Catalysis (Water as Solvent): Using surfactants like TPGS-750-M .[1] This creates lipophilic "nanoreactors" in water where the coupling occurs, often at room temperature.[1]
Data Table 1: Solvent Selection Matrix
| Solvent System | Polarity | Miscibility w/ H2O | Key Advantage | Key Disadvantage |
| DMF / H2O | High | Miscible | High solubilization of bases | High BP; difficult removal; genotoxic flags |
| Toluene / H2O | Low | Immiscible | Cheap; easy workup | Poor kinetics without Phase Transfer Catalyst |
| 1,4-Dioxane | Med | Miscible | Excellent general purpose | Peroxide formation; carcinogen concerns |
| 2-MeTHF | Med | Low | Green Option ; High BP; easy separation | More expensive than THF |
| Water (TPGS-750-M) | High | N/A | Greenest ; Room Temp reactions | Requires specific surfactant; workup differs |
The Base Interface: Activation vs. Side Reactions
Q3: I am seeing rapid consumption of my boronic acid, but no product formation. What is happening?
A: You are a victim of Protodeboronation .[2]
This is the "Silent Killer" of Suzuki couplings. It occurs when the activated boronate species (
The Mechanism: High pH accelerates the formation of the boronate (good for coupling) but also accelerates protodeboronation (bad for yield). This is especially fatal for 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-furanyl).
The Fix:
-
Lower the pH: Switch from strong bases (
, ) to weak bases ( , , or ). -
The "Anhydrous" Route: If water is the proton source, remove it. Use Cesium Fluoride (CsF) in dry solvent. Fluoride activates the boron (
) without the presence of protons. -
Slow Addition: Add the base (or the boronic acid) slowly via syringe pump to keep the concentration of the unstable boronate low.
Q4: Why does Cesium Carbonate ( ) often work when Sodium Carbonate ( ) fails?
A: This is the "Cesium Effect." It is not just about basicity.
-
Solubility:
is significantly more soluble in organic solvents (like DMF or alcohols) than Na/K salts, creating a more homogeneous reaction. -
Cation Effect: Large
cations can stabilize the transition state of the transmetallation step or assist in the release of the product.[3]
Data Table 2: Base Selection Guide
| Base | Strength (pKa of conj. acid) | Solubility (Organic) | Best Use Case | Risk Factor |
| ~10.3 | Poor | Standard aryl-aryl coupling | Ineffective for sterically hindered substrates | |
| ~12.3 | Low | Gold Standard for hindered substrates | Can cause hydrolysis of esters/nitriles | |
| ~10.3 | Moderate | Heterocycles; "Difficult" couplings | Expensive; Hygroscopic | |
| ~15.7 | Poor | Highly reactive substrates | High risk of protodeboronation & hydrolysis | |
| N/A (Fluoride) | Low | Anhydrous conditions (Labile groups) | Corrosive to glass at high temp |
Visualizing the Mechanism
To troubleshoot effectively, you must understand where the base acts. The base does not just "neutralize acid"; it activates the boron.
Diagram 1: The Transmetallation Pathways
Caption: The Dual-Pathway Transmetallation. Note that the activated Boronate species is required for reaction but is also the leak point for Protodeboronation.
Standard Optimization Protocol
Do not guess. Use this micro-scale screening protocol to identify the optimal Solvent/Base pair.
Reagents:
-
Substrate (0.1 mmol)
-
Boronic Acid (0.15 mmol)
-
Catalyst:
(3 mol%) - Robust starter catalyst -
Solvent Volume: 1.0 mL
The 4-Point Screen:
-
Condition A (Standard): Toluene/Water (4:1) +
@ 80°C. -
Condition B (Polar/Soluble): DMF/Water (9:1) +
@ 80°C. -
Condition C (Sensitive/Hindered): 1,4-Dioxane +
@ 90°C. -
Condition D (Green/Micellar): Water (2% TPGS-750-M) +
@ RT.
Analysis:
-
Run for 2 hours.
-
Filter through celite.
-
Analyze via LC-MS.
-
Decision: If A works, scale it. If B works better, you have a solubility issue. If only C works, you have steric hindrance.
Advanced Troubleshooting Decision Tree
Caption: Logic flow for diagnosing Suzuki coupling failures based on LC-MS data.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta, 44(1), 3–14. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Pfizer Inc. (2024). Green Chemistry Solvent Selection Guide. Link
Sources
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Substituted Pyridines
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions involving substituted pyridines. The unique electronic properties of the pyridine ring, while integral to the function of countless pharmaceuticals and functional materials, present a significant hurdle for catalytic processes. The lone pair of electrons on the nitrogen atom can act as a potent ligand for the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately, failed or low-yielding reactions.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common issues encountered during these sensitive transformations. Here, we will dissect the root causes of catalyst deactivation and provide actionable, field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Pyridine Problem"
This section addresses fundamental questions regarding the challenges posed by substituted pyridines in cross-coupling reactions.
Q1: Why are cross-coupling reactions with substituted pyridines so challenging?
A1: The primary challenge stems from the Lewis basicity of the pyridine nitrogen.[5] Its lone pair of electrons can coordinate strongly to the palladium center, which is the heart of the catalyst.[1][3] This coordination can lead to several detrimental outcomes:
-
Catalyst Inhibition: The pyridine substrate or product can occupy the coordination sites on the palladium, preventing the binding of the desired reactants (e.g., aryl halide and organoboron reagent in a Suzuki coupling) and stalling the catalytic cycle.[1][4]
-
Catalyst Deactivation: In some cases, the strong coordination of pyridine can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[6] This effectively removes the catalyst from the reaction.
-
Ligand Displacement: The pyridine can displace the supporting phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for the catalyst's stability and reactivity.[6]
The electronic nature of the pyridine ring also plays a role. The electron-withdrawing effect of the nitrogen atom can influence the reactivity of different positions on the ring, making oxidative addition more or less favorable depending on the substitution pattern.[7]
Q2: I'm observing very low to no conversion of my starting materials. What are the likely culprits?
A2: Low or no conversion is a common and frustrating issue. The most probable causes are:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be robust enough for pyridine-containing substrates.[1][2] Bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the key steps of the catalytic cycle and shield the palladium center from pyridine coordination.[1][2][8]
-
Catalyst Poisoning: As discussed in Q1, the pyridine nitrogen is a likely poison.[3][9]
-
Poor Reagent Quality: The presence of water or other impurities in your reagents or solvents can lead to side reactions like protodeboronation of boronic acids, effectively consuming one of your coupling partners.[2] It is critical to use anhydrous solvents and high-purity reagents.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is crucial. An unsuitable base may not efficiently facilitate the transmetalation step, while the solvent must ensure all components remain in solution.[1]
Q3: My reaction is producing significant byproducts. What are they and how can I minimize them?
A3: Several side reactions can plague cross-couplings with pyridines:
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[1] This is particularly problematic for some heteroaryl boronic acids, including certain pyridine derivatives.[1][10] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] Milder reaction conditions can also be beneficial.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl halide can lead to undesired dimeric byproducts.[1][11] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[2][11] Rigorous degassing of the reaction mixture is essential.
-
Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[9] This can be a competing pathway, especially under harsh reaction conditions.
Section 2: Troubleshooting Guides - A Practical Approach to Problem-Solving
This section provides structured troubleshooting workflows for common scenarios.
Guide 1: Low Conversion in Suzuki-Miyaura Coupling with a Substituted Pyridine Halide
Scenario: You are attempting a Suzuki-Miyaura coupling between a substituted pyridine halide and an arylboronic acid, but you observe less than 10% conversion by LC-MS after several hours.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination with a Chloropyridine
Scenario: Your Buchwald-Hartwig amination of a chloropyridine with a primary amine starts but then stalls, and you observe the formation of palladium black.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Screening of Ligands and Bases for a Challenging Suzuki-Miyaura Coupling
Objective: To identify an effective catalyst system for the coupling of a substituted 2-chloropyridine with an arylboronic acid.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligands to be screened (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃; 4 mol %)
-
Bases to be screened (e.g., K₃PO₄, Cs₂CO₃; 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, arrange a set of reaction vials. To each vial, add the 2-chloropyridine derivative, arylboronic acid, and the chosen base.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium source and the first ligand to be screened in the chosen anhydrous solvent.
-
Reaction Setup: Add the catalyst solution to the reaction vials. Seal the vials and remove them from the glovebox.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction mixture, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Data Analysis: Compare the conversion rates for each combination of ligand and base to identify the optimal conditions.
Data Presentation:
| Ligand | Base | Conversion at 4h (%) | Conversion at 8h (%) | Conversion at 24h (%) |
| XPhos | K₃PO₄ | 45 | 85 | >95 |
| XPhos | Cs₂CO₃ | 55 | 90 | >95 |
| SPhos | K₃PO₄ | 30 | 70 | 85 |
| SPhos | Cs₂CO₃ | 40 | 75 | 90 |
| RuPhos | K₃PO₄ | 25 | 60 | 75 |
| RuPhos | Cs₂CO₃ | 35 | 65 | 80 |
| P(t-Bu)₃ | K₃PO₄ | 15 | 40 | 60 |
| P(t-Bu)₃ | Cs₂CO₃ | 20 | 50 | 70 |
This is example data and will vary depending on the specific substrates.
Section 4: Mechanistic Insights - Visualizing Catalyst Deactivation
Understanding the mechanism of catalyst deactivation is key to preventing it. The following diagram illustrates the primary pathway of pyridine-induced catalyst inhibition.
Caption: Mechanism of catalyst poisoning by pyridine coordination.
Conclusion
Successfully navigating cross-coupling reactions with substituted pyridines requires a proactive approach to catalyst selection and reaction optimization. By understanding the underlying principles of catalyst deactivation and employing the robust ligands and carefully controlled conditions outlined in this guide, researchers can significantly improve the efficiency and reliability of these critical transformations. Remember that each substrate combination is unique, and systematic screening of reaction parameters is often the key to success.
References
-
Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Retrieved from [Link]
-
Tondreau, A. M., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC. Retrieved from [Link]
-
Queval, P., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Stahl, S. S., et al. (2011). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. PubMed. Retrieved from [Link]
-
Chen, D. Y.-K., et al. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. Retrieved from [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2012). Suzuki coupling help. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
van der Vlugt, J. I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]
-
Goossen, L. J., et al. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic, structure and DFT studies of palladium(II) complexes with pyridine-type ligands. Retrieved from [Link]
-
Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Retrieved from [Link]
-
Buchwald, S. L., et al. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Nolan, S. P., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
Strategies for selective functionalization of the pyridine ring in 3-(Benzyloxy)-2-methoxypyridine
The following technical guide is designed for researchers and drug discovery scientists working with 3-(Benzyloxy)-2-methoxypyridine . It addresses the specific challenges of regioselective functionalization on this electron-deficient, sterically crowded scaffold.[1]
Status: Active Subject: Regioselective Functionalization & Scaffold Manipulation Audience: Medicinal Chemists, Process Chemists
The Substrate Analysis
Before attempting functionalization, users must understand the electronic and steric "terrain" of the substrate. The interplay between the C2-Methoxy (OMe) and C3-Benzyloxy (OBn) groups creates a predictable but sensitive regioselectivity map.
| Position | Electronic Character | Steric Environment | Primary Access Method |
| C4 | Activated by C3-OBn (Ortho) | Crowded (Adjacent to OBn) | Directed Ortho Metalation (DoM) |
| C5 | Activated by C2-OMe (Para) | Moderate (Between H and H) | Electrophilic Aromatic Substitution (EAS) |
| C6 | Acidic (Adjacent to N) | Accessible | Nucleophilic Substitution (via N-Oxide) / C-H Activation |
Troubleshooting Guides (Q&A)
Module A: C4-Functionalization (The DoM Strategy)
User Issue: "I attempted to lithiate the substrate using n-BuLi at -78°C to install a formyl group at C4, but I observed significant starting material recovery and alkylated by-products."
Expert Diagnosis: The use of n-BuLi is the primary error here.
-
Nucleophilicity vs. Basicity: The pyridine ring is electron-deficient. n-BuLi is highly nucleophilic and can attack the C6 position (nucleophilic aromatic substitution) or the C2 position, rather than acting purely as a base.
-
Directing Group Competition: While both OMe and OBn are Directed Metalation Groups (DMGs), the C3-OBn group strongly directs lithiation to the C4 position (the "ortho" site). The C2-OMe directs to C3, which is blocked.
The Solution: Switch to Non-Nucleophilic Bases (LiTMP) You must use a base that is sterically bulky and non-nucleophilic to favor deprotonation over addition. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the gold standard for this transformation.
Optimized Protocol (C4-Formylation):
-
Base Generation: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Stir for 30 min.
-
Metalation: Add solution of 3-(benzyloxy)-2-methoxypyridine (1.0 equiv) dropwise at -78°C.
-
Equilibration: Stir for 1-2 hours. The Li atom coordinates to the C3-oxygen, placing the anion strictly at C4.
-
Quench: Add DMF (1.5 equiv) and allow to warm to 0°C.
Module B: C5-Functionalization (The EAS Strategy)
User Issue: "I need to introduce a bromine at C5 for a Suzuki coupling. Standard bromination (Br2/AcOH) gave a mixture of products."
Expert Diagnosis: Pyridine rings are generally deactivated toward Electrophilic Aromatic Substitution (EAS). However, the C2-OMe group is a powerful activator.
-
Resonance Effect: The C2-OMe group donates electron density into the ring, activating the positions ortho (C3 - blocked) and para (C5).
-
Beta-Preference: In pyridines, EAS naturally favors the
-position (C5) over the -position (C6) because the transition state is less destabilized by the electron-withdrawing nitrogen.
The Solution: Controlled Bromination Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) rather than elemental bromine. This avoids harsh acidic conditions that can protonate the pyridine nitrogen (rendering it completely inert to EAS).
Regioselectivity Logic:
-
C5: Activated by C2-OMe (Para).
-
C6: Activated by C3-OBn (Para), but deactivated by the adjacent Nitrogen.
-
Result: C5 is the dominant kinetic product.
Module C: Selective Deprotection (Scaffold Manipulation)
User Issue: "I need to remove the methyl group to free the C2-OH (pyridone form) without cleaving the benzyl ether."
Expert Diagnosis: This is a common chemoselectivity challenge. Standard Lewis acids (like BBr3) often cleave benzyl ethers faster than methyl ethers, or cleave both indiscriminately.
The Solution: L-Selectride Demethylation L-Selectride (Lithium tri-sec-butylborohydride) provides a highly specific method for nucleophilic demethylation of 2- and 4-methoxypyridines.
-
Mechanism: The hydride attacks the methyl group of the methoxypyridine via an
mechanism. The electron-deficient nature of the pyridine ring makes the C2-oxygen a better leaving group than in a standard anisole. -
Selectivity: This reagent typically does not cleave benzyl ethers on the same scaffold under reflux conditions, preserving the C3-OBn group.
Comparison of Deprotection Methods:
| Target Group | Reagent | Conditions | Selectivity Outcome |
| Remove C2-OMe | L-Selectride | THF, Reflux | Preserves C3-OBn . Yields 2-pyridone. |
| Remove C2-OMe | HBr / AcOH | 100°C | Cleaves BOTH OMe and OBn. |
| Remove C3-OBn | H2 / Pd-C | EtOH, RT | Preserves C2-OMe . Yields 3-hydroxypyridine.[2] |
| Remove C3-OBn | BCl3 | DCM, -78°C | Risk of C2-OMe cleavage if temp not controlled. |
Visual Decision Map
Use this flowchart to select the correct synthetic pathway based on your target position.
References & Validated Protocols
-
Directed Ortho Metalation (DoM) Rules:
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link
-
Note: Establishes the hierarchy of directing groups; Alkoxy groups (OBn) are strong directors for LiTMP.
-
-
Chemoselective Demethylation:
-
Ir-Catalyzed Borylation (Steric Control):
-
Mkhalid, I. A. I. et al. "C–H Activation for the Construction of C–B Bonds." Chem. Rev.2010 , 110, 890–931. Link
-
Context: Explains why C-H activation might favor C5/C6 over the crowded C4 position in this specific scaffold.
-
Sources
Validation & Comparative
Alternative reagents to 3-(Benzyloxy)-2-methoxypyridine for pyridine functionalization
This guide provides an in-depth technical comparison of 3-(Benzyloxy)-2-methoxypyridine against advanced alternative reagents for pyridine functionalization. It is designed for medicinal chemists and process scientists seeking to optimize regioselectivity, atom economy, and synthetic efficiency.
Executive Summary: The Case for Alternatives
3-(Benzyloxy)-2-methoxypyridine has long served as a robust, protected scaffold for accessing 3-hydroxy-2-methoxypyridine derivatives. Its utility relies on the Directed Ortho Metalation (DoM) strategy, where the C2-methoxy and C3-benzyloxy groups cooperatively direct lithiation to the C4 position.
However, this "passive protection" strategy has limitations:
-
Atom Economy: The benzyl group is high-molecular-weight waste upon removal.
-
Step Count: Requires distinct protection, functionalization, and deprotection steps.
-
Reactivity: The benzyloxy group is a weaker Directing Metalation Group (DMG) compared to carbamates or amides.
The Alternatives: This guide compares the standard benzyl reagent against three high-performance alternatives:
-
3-(Carbamoyloxy)-2-methoxypyridine: Enables "Active" functionalization via Anionic Fries Rearrangement.
-
3-Fluoro-2-methoxypyridine: Uses inductive effects for high-precision C4-lithiation without steric bulk.
-
Iridium-Catalyzed C-H Activation: A protecting-group-free approach for direct borylation.
Comparative Performance Analysis
The following table contrasts the performance of the benzyl-protected standard against its primary alternatives in the context of C4-functionalization .
| Feature | Standard Reagent (3-Benzyloxy-2-OMe-Py) | Alternative 1: The "Active" Switch (3-Carbamoyloxy-2-OMe-Py) | Alternative 2: The "Inductive" Director (3-Fluoro-2-OMe-Py) |
| Primary Mechanism | DoM (Lithiation/Trapping) | DoM + Anionic Fries Rearrangement | DoM (Lithiation/Trapping) |
| Regioselectivity | C4 (Major) / C6 (Minor) | C4 (Exclusive) | C4 (Exclusive due to acidity) |
| Product Outcome | C4-Substituted Ether | C4-Amido-3-Hydroxypyridine | C4-Substituted Fluoropyridine |
| Deprotection? | Yes (Hydrogenolysis/Acid) | No (Product is free phenol*) | No (F remains or is displaced) |
| Atom Economy | Low (Benzyl waste) | High (Group migrates to product) | Very High |
| Lithiation Temp | -78 °C (n-BuLi) | -78 °C to 0 °C (LDA/LiTMP) | -78 °C (LiTMP) |
| Cost Efficiency | Moderate | High (One-pot functionalization) | High (Commercial availability) |
*Note: The Anionic Fries rearrangement yields the amide at C4 and reveals the C3-hydroxyl (as a phenolate) in a single step.
Technical Deep Dive: Mechanism & Causality
The Standard: Passive Protection (Benzyloxy)
The benzyloxy group acts purely as a mask. When treated with n-butyllithium (n-BuLi), the lithium coordinates to the methoxy and benzyloxy oxygens. The C4 proton is removed because it is the most acidic site flanked by the directing group.
-
Limitation: If the electrophile is bulky, the steric hindrance of the benzyl group can suppress the yield. Furthermore, removing the benzyl group (e.g., H₂/Pd-C) prevents the installation of alkene/alkyne functionality elsewhere in the molecule due to reduction risks.
Alternative 1: Active Participation (Carbamoyloxy)
The O-carbamate (–OCONEt₂) is a "Super-DMG." It coordinates lithium strongly, directing metalation exclusively to C4.
-
The "Snieckus" Advantage: Upon warming, the intermediate undergoes an Anionic Fries Rearrangement . The carbamoyl group migrates from the oxygen to the C4 carbon.
-
Why use this? It installs a versatile amide handle (useful for further cross-coupling or heterocycle formation) and unmasks the phenol in one operation. It turns the "protecting group" into the "product."
Alternative 2: Inductive Direction (Fluoro)
Fluorine is the smallest but most electronegative directing group. In 3-fluoro-2-methoxypyridine , the C4 proton is significantly acidified by the adjacent fluorine (inductive effect, -I).
-
Causality: This allows for cleaner lithiation using weaker, non-nucleophilic bases (like LiTMP) which avoids competing nucleophilic attack on the pyridine ring (a common side reaction with n-BuLi).
Visualizing the Pathways
The following diagram illustrates the divergent pathways between the Standard Benzyloxy reagent and the Active Carbamate alternative.
Caption: Comparison of the linear protection-deprotection sequence (Top) vs. the convergent Anionic Fries Rearrangement (Bottom).
Validated Experimental Protocols
Protocol A: Standard DoM of 3-(Benzyloxy)-2-methoxypyridine
Use this when the benzyl group is required for solubility or lipophilicity in later steps.
-
Preparation: Flame-dry a 100 mL Schlenk flask under Argon. Add 3-(benzyloxy)-2-methoxypyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78 °C (acetone/dry ice bath). Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 mins.
-
Critical Check: The solution usually turns bright yellow/orange, indicating the formation of the lithio-species.
-
-
Incubation: Stir at -78 °C for 1 hour. (Do not warm, or the lithium species may decompose or isomerize).
-
Quench: Add the Electrophile (e.g., MeI, DMF, I₂) (1.2 equiv) dissolved in THF.
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2]
Protocol B: Anionic Fries Rearrangement of 3-(Carbamoyloxy)-2-methoxypyridine
Use this to install an amide at C4 and reveal the C3-hydroxyl simultaneously.
-
Substrate Synthesis: React 3-hydroxy-2-methoxypyridine with N,N-diethylcarbamoyl chloride and NaH in THF to generate the starting carbamate.
-
Lithiation: Dissolve the carbamate (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .
-
Base Addition: Add LDA (1.1 equiv) dropwise. (LDA is preferred over n-BuLi to prevent nucleophilic attack on the carbamate carbonyl).
-
Rearrangement: Stir at -78 °C for 30 mins, then remove the cooling bath and allow the reaction to warm to Room Temperature naturally.
-
Workup: Quench with dilute HCl (to protonate the resulting phenoxide). The product is the 3-hydroxy-4-(N,N-diethylcarboxamido)-2-methoxypyridine .
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005).[9] "Organometallics in Synthesis: A Manual." Wiley. (Detailed protocols on LiTMP and halogen migration).
-
Hartung, C. G., & Snieckus, V. (2002). "The Directed Ortho Metalation Reaction: A Methodology for the Regioselective Synthesis of Heterocycles." Modern Arene Chemistry. Link
-
Wang, X., et al. (2017). "C–H Functionalization of Azines." Chemical Reviews, 117(13), 9302–9332. (Review of modern C-H activation alternatives). Link
-
Blangetti, M., et al. (2025). "O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement." Organic & Biomolecular Chemistry. Link
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- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 3-(Benzyloxy)-2-methoxypyridine: A Kinetic Perspective
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Benzyloxy)-2-methoxypyridine serves as a valuable scaffold in medicinal chemistry, and understanding the kinetics of its formation is crucial for optimizing production, ensuring scalability, and maintaining high purity. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this target molecule, comparing two primary methodologies: the classical Williamson ether synthesis and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to inform your synthetic strategy.
Foundational Chemistry: The Williamson Ether Synthesis
The synthesis of 3-(Benzyloxy)-2-methoxypyridine is fundamentally an application of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific case, the reaction involves the deprotonation of the hydroxyl group of 2-methoxy-3-hydroxypyridine to form a nucleophilic pyridinolate anion, which then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.
The choice of base, solvent, and temperature are critical parameters that dictate the reaction's efficiency and kinetic profile.[3][4] Because the nucleophile is also a strong base, competing elimination (E2) reactions can occur, although this is less of a concern with primary halides like benzyl bromide.[5]
Synthetic Methodologies & Kinetic Comparison
The primary precursor for this synthesis is 2-methoxy-3-hydroxypyridine. This intermediate can be prepared from 2-bromo-3-hydroxypyridine through nucleophilic substitution with sodium methoxide, a common method for introducing methoxy groups onto a pyridine ring.[6][7]
Method A: Classical Williamson Ether Synthesis
This approach relies on the use of a strong base in an anhydrous polar aprotic solvent to ensure complete deprotonation of the hydroxyl group, thereby generating a high concentration of the active nucleophile.
-
Causality of Experimental Choices:
-
Base (e.g., Sodium Hydride, NaH): A strong, non-nucleophilic base like NaH is used to irreversibly deprotonate the weakly acidic hydroxyl group. The only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium towards the alkoxide.[2]
-
Solvent (e.g., THF, DMF): Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are chosen because they effectively solvate the sodium cation without protonating the highly reactive pyridinolate anion. This maximizes the nucleophile's reactivity.[5][8]
-
Temperature: The reaction is often performed at room temperature or with gentle heating to provide sufficient activation energy for the SN2 reaction without promoting side reactions.
-
-
Kinetic Profile: The reaction is expected to follow second-order kinetics, being first-order with respect to the pyridinolate anion and first-order with respect to benzyl bromide. The rate law can be expressed as: Rate = k[Pyridinolate][Benzyl Bromide] The rate constant, k, is influenced by temperature and the solvent environment. The primary limitation of this method is the requirement for strictly anhydrous conditions and the handling of pyrophoric reagents like NaH, which can be challenging on a larger scale.
Method B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-Transfer Catalysis offers a practical and often more efficient alternative, particularly for industrial applications.[9] It avoids the need for strong, hazardous bases and anhydrous solvents by facilitating the transfer of the nucleophile from an aqueous phase to an organic phase where the reaction occurs.[10]
-
Causality of Experimental Choices:
-
Base (e.g., Sodium Hydroxide, NaOH): An inexpensive and easy-to-handle inorganic base like NaOH is used in an aqueous solution to deprotonate the 2-methoxy-3-hydroxypyridine.
-
Solvent System: A biphasic system, typically consisting of water and a non-polar organic solvent like toluene, is employed. The benzyl bromide resides in the organic phase, while the base and the pyridinol starting material are primarily in the aqueous phase.
-
Phase-Transfer Catalyst (e.g., TBAB): A quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB) is the key to this method. Its lipophilic cation (TBA+) pairs with the pyridinolate anion, shuttling it across the phase boundary into the organic solvent where it can react with the benzyl bromide.[11][12]
-
-
Kinetic Profile: The kinetics of PTC reactions are more complex and depend on multiple factors, including which phase the rate-limiting step occurs in.[10] The reaction rate is influenced by:
-
Stirring Speed: Adequate agitation is crucial to maximize the interfacial area between the two phases, enhancing the rate of ion exchange.
-
Catalyst Concentration: The reaction rate is typically dependent on the concentration of the PTC catalyst.
-
Nature of the Catalyst: The lipophilicity of the catalyst's cation influences its efficiency in transferring the anion into the organic phase.[10] This method often results in faster reaction times and simpler workup procedures compared to the classical approach.
-
Data-Driven Performance Comparison
The following table summarizes the typical performance and kinetic parameters associated with each synthetic method.
| Parameter | Method A: Classical Williamson Synthesis | Method B: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous THF or DMF | Toluene / Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 0 °C to 60 °C | Room Temperature to 80 °C |
| Typical Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Typical Yield | 75 - 90% | 85 - 95% |
| Kinetic Order | Second-order overall (typically) | Pseudo-first-order or complex kinetics |
| Safety Concerns | Handling of pyrophoric NaH, anhydrous solvents | Use of corrosive NaOH |
| Scalability | Moderate; requires strict inert atmosphere | High; more amenable to industrial scale |
Visualizing the Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanistic differences between the two synthetic approaches.
Caption: Mechanism of the classical Williamson ether synthesis.
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Experimental Workflow for Kinetic Analysis
Monitoring the reaction kinetics requires a systematic approach to sampling and analysis. Gas Chromatography (GC) is a well-suited analytical method for this purpose.[13]
Caption: A general workflow for monitoring reaction kinetics via GC.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. Each step includes a rationale, and the analytical method provides a clear means of verifying reaction progress and product identity.
Protocol 1: Synthesis of 3-(Benzyloxy)-2-methoxypyridine (Method B - PTC)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-3-hydroxypyridine (1.25 g, 10 mmol), sodium hydroxide (0.8 g, 20 mmol), tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol, 10 mol%), and 50 mL of water. Stir the mixture until all solids dissolve.
-
Addition of Reagents: Add 50 mL of toluene to the flask, followed by benzyl bromide (1.88 g, 1.3 mL, 11 mmol).
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by GC or TLC.
-
Workup: After the reaction is complete (typically 2-3 hours, as determined by monitoring), cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer, and wash it with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(benzyloxy)-2-methoxypyridine as a pure solid or oil.
Protocol 2: Kinetic Analysis by Gas Chromatography (GC)
-
Calibration: Prepare standard solutions of the starting material (2-methoxy-3-hydroxypyridine, after derivatization if necessary), the product (3-(benzyloxy)-2-methoxypyridine), and a suitable internal standard (e.g., dodecane) in the chosen solvent (e.g., ethyl acetate) at known concentrations. Generate a calibration curve for each compound.
-
Reaction Monitoring: Set up the synthesis reaction as described in Protocol 1 in a jacketed reactor vessel to maintain a constant temperature. At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 120 min), withdraw a 0.5 mL aliquot from the vigorously stirred reaction mixture.
-
Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of 1 M HCl. Add 2 mL of ethyl acetate containing the internal standard at a known concentration. Vortex the vial vigorously for 30 seconds. Allow the layers to separate.
-
GC Analysis: Withdraw a sample from the top organic layer and inject it into the GC equipped with a Flame Ionization Detector (FID).[13] Use a suitable capillary column (e.g., HP-5 or equivalent).
-
Data Processing: Using the pre-established calibration curves, determine the concentration of the product at each time point. Plot the concentration of 3-(benzyloxy)-2-methoxypyridine versus time to obtain the kinetic profile of the reaction.
Conclusion and Recommendations
Both the classical Williamson ether synthesis and the Phase-Transfer Catalyzed method are effective for preparing 3-(benzyloxy)-2-methoxypyridine.
-
The classical method is suitable for small-scale laboratory synthesis where the handling of anhydrous reagents is routine. Its straightforward second-order kinetics make it a good system for academic studies.
-
The Phase-Transfer Catalysis method is superior in terms of safety, cost-effectiveness, reaction rate, and scalability.[9] For any process development or large-scale synthesis, PTC is the recommended approach due to its operational simplicity and efficiency.
The kinetic analysis reveals that the PTC method significantly accelerates the reaction by overcoming the solubility barrier between the nucleophile and the electrophile. This guide provides the foundational knowledge and practical protocols for researchers to select and optimize the synthesis of 3-(benzyloxy)-2-methoxypyridine based on their specific objectives, whether they are focused on mechanistic investigation or efficient, scalable production.
References
-
Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Formation of imidazopyridines by the phase transfer catalyzed reaction of .alpha.-(aminomethyl)pyridines and CHCl3 with alkaline hydroxide. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. Available at: [Link]
-
Analytical methods for determining pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
The Williamson Ether Synthesis. University of California, Davis. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Acid-Base Kinetics of Pyridine Studied with a Slow Spectrophotometric Indicator in Methanol. ACS Publications. Available at: [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses. Available at: [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][11][14]triazolo[4,3-a]pyridine. MDPI. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. Available at: [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Royal Society of Chemistry. Available at: [Link]
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Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]
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Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Wiley Online Library. Available at: [Link]
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2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI. Available at: [Link]
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2‐Methoxy Pyridine. ResearchGate. Available at: [Link]
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SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]
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Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]
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Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. National Institutes of Health. Available at: [Link]
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CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. Available at: [Link]
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SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. University of Liège. Available at: [Link]
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Kinetics of the benzyl + O(3P) reaction: a quantum chemical/statistical reaction rate theory study. RSC Publishing. Available at: [Link]
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A Kinetic Exploration of the [3+2] Nitrone-Olefin Cycloadditions as a Bioconjugative Tool. University of Victoria. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
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New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. Available at: [Link]
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In Silico ADME Prediction: A Comparative Guide for Novel 3-(Benzyloxy)-2-methoxypyridine Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking candidates and accelerating their path to the clinic. A significant portion of drug failures in later stages can be attributed to unfavorable pharmacokinetic profiles.[1] In silico prediction of these properties has emerged as an indispensable tool, offering a rapid and cost-effective methodology to prioritize compounds with a higher probability of success before significant resources are invested in their synthesis and preclinical testing.[2][3]
This guide provides a comprehensive comparison of the predicted ADME profiles for a series of novel, hypothetical derivatives of 3-(Benzyloxy)-2-methoxypyridine, a scaffold of interest in medicinal chemistry. We will objectively compare their performance against a well-established drug, Verapamil, using robust in silico modeling. The methodologies, rationale behind experimental choices, and interpretation of the generated data are detailed to provide researchers, scientists, and drug development professionals with actionable insights.
The Critical Role of ADME in Drug Viability
The journey of a drug from administration to its therapeutic target and eventual elimination from the body is a complex interplay of physicochemical and biological processes.[4] These are broadly categorized as:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.
-
Metabolism: The chemical conversion of drugs into more easily excreted compounds.
-
Excretion: The removal of the drug and its metabolites from the body.
An imbalance in any of these properties can lead to a suboptimal therapeutic effect or toxicity. Therefore, a key objective in drug design is to optimize the ADME profile in parallel with enhancing the desired pharmacological activity.
In Silico ADME Prediction Workflow
The in silico ADME prediction workflow involves the use of computational models to estimate the pharmacokinetic properties of a compound based on its chemical structure. These models are often built using quantitative structure-activity relationship (QSAR) techniques and machine learning algorithms trained on large datasets of experimentally determined ADME data.[5]
Below is a generalized workflow for the in silico ADME prediction of our novel 3-(Benzyloxy)-2-methoxypyridine derivatives.
Caption: In silico ADME prediction workflow from compound design to decision making.
Experimental Protocol: In Silico ADME Prediction
This section details the step-by-step methodology for predicting the ADME properties of the hypothetical 3-(Benzyloxy)-2-methoxypyridine derivatives and the reference drug, Verapamil.
Objective: To predict and compare the physicochemical, pharmacokinetic, drug-likeness, and toxicity profiles of novel compounds using the SwissADME and pkCSM web servers.
Materials:
-
A computer with internet access.
-
The SMILES (Simplified Molecular Input Line Entry System) strings for the hypothetical derivatives and the reference drug.
Hypothetical Derivatives of 3-(Benzyloxy)-2-methoxypyridine:
| Compound ID | Structure | SMILES |
| Parent | 3-(Benzyloxy)-2-methoxypyridine | COc1ncccc1OCc2ccccc2 |
| DERIV-01 | 3-(Benzyloxy)-5-fluoro-2-methoxypyridine | COc1nc(F)cc(OCc2ccccc2)c1 |
| DERIV-02 | 3-(Benzyloxy)-2-methoxy-5-(trifluoromethyl)pyridine | COc1nc(cc(OCc2ccccc2)c1)C(F)(F)F |
| DERIV-03 | 1-(3-(Benzyloxy)-2-methoxypyridin-5-yl)ethan-1-one | COc1nc(cc(OCc2ccccc2)c1)C(=O)C |
| Reference | Verapamil | CC(C)C(C#N)(c1ccc(OC)c(OC)c1)CCCCN(C)CCc2ccc(OC)c(OC)c2 |
Procedure:
Part 1: Prediction using SwissADME
-
Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).
-
Input the SMILES string: In the "Enter a list of SMILES" text box, paste the SMILES string of one of the compounds.
-
Run the prediction: Click the "Run" button to initiate the ADME prediction.
-
Record the results: The results page will display various physicochemical properties, pharmacokinetic predictions, drug-likeness evaluations, and medicinal chemistry friendliness. Record the following parameters in a spreadsheet:
-
Physicochemical Properties: Molecular Weight (MW), LogP (iLOGP), Water Solubility (LogS - ESOL), Number of Hydrogen Bond Acceptors (HBA), Number of Hydrogen Bond Donors (HBD), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: GI absorption (High/Low), Blood-Brain Barrier (BBB) permeant (Yes/No), P-gp substrate (Yes/No), and CYP (1A2, 2C19, 2C9, 2D6, 3A4) inhibitor (Yes/No).
-
Drug-Likeness: Lipinski's Rule of Five violations, Ghose filter, Veber filter, Egan filter, and Muegge filter.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
-
-
Repeat for all compounds: Repeat steps 2-4 for all hypothetical derivatives and the reference drug, Verapamil.
Part 2: Prediction using pkCSM
-
Navigate to the pkCSM website: Open a web browser and go to the pkCSM pharmacokinetics prediction page ([Link]2]
-
Input the SMILES string: In the "Enter SMILES" text box, paste the SMILES string of one of the compounds.
-
Submit for prediction: Click the "Submit" button.
-
Record the results: The results will be displayed in a table. Record the following parameters in your spreadsheet:
-
Absorption: Caco-2 Permeability (logPapp in 10^-6 cm/s).
-
Distribution: Volume of Distribution (VDss) (log L/kg).
-
Metabolism: CYP2D6 substrate, CYP3A4 substrate.
-
Excretion: Total Clearance (log ml/min/kg).
-
Toxicity: AMES toxicity, hERG I inhibitor, Hepatotoxicity.
-
-
Repeat for all compounds: Repeat steps 2-4 for all hypothetical derivatives and the reference drug, Verapamil.
Results and Comparative Analysis
The predicted ADME properties for the hypothetical 3-(Benzyloxy)-2-methoxypyridine derivatives and Verapamil are summarized in the tables below.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Compound | MW ( g/mol ) | LogP | LogS (ESOL) | HBA | HBD | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate | Total Clearance (log ml/min/kg) |
| Parent | 215.25 | 2.85 | -3.12 | 3 | 0 | 34.91 | High | Yes | No | 0.58 |
| DERIV-01 | 233.24 | 3.01 | -3.45 | 3 | 0 | 34.91 | High | Yes | No | 0.55 |
| DERIV-02 | 283.25 | 3.68 | -4.01 | 3 | 0 | 34.91 | High | Yes | Yes | 0.49 |
| DERIV-03 | 257.28 | 2.55 | -3.28 | 4 | 0 | 52.22 | High | Yes | No | 0.51 |
| Verapamil | 454.60 | 4.67 | -5.62 | 6 | 0 | 71.05 | High | Yes | Yes | 0.89 |
Table 2: Predicted Drug-Likeness and Toxicity
| Compound | Lipinski Violations | Ghose Filter | Veber Filter | Egan Filter | Muegge Filter | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity |
| Parent | 0 | No | Yes | Yes | Yes | No | No | No |
| DERIV-01 | 0 | No | Yes | Yes | Yes | No | No | No |
| DERIV-02 | 0 | Yes | Yes | Yes | No | No | Yes | Yes |
| DERIV-03 | 0 | No | Yes | Yes | Yes | No | No | No |
| Verapamil | 0 | Yes | No | No | No | No | Yes | Yes |
Interpretation and Discussion
The in silico analysis provides a preliminary but crucial assessment of the drug-like potential of the novel 3-(Benzyloxy)-2-methoxypyridine derivatives.
-
Physicochemical Properties: All the designed derivatives exhibit molecular weights and LogP values within the ranges typically associated with good oral bioavailability, as defined by Lipinski's Rule of Five.[6] The parent compound and derivatives 1 and 3 show favorable calculated water solubility (LogS). The introduction of a trifluoromethyl group in DERIV-02 significantly increases lipophilicity and decreases predicted solubility.
-
Pharmacokinetics: All derivatives are predicted to have high gastrointestinal absorption, which is a positive attribute for orally administered drugs. The predicted blood-brain barrier permeability for all derivatives suggests potential applications for central nervous system targets. However, DERIV-02, similar to Verapamil, is predicted to be a P-gp substrate, which could impact its distribution and lead to drug-drug interactions.
-
Drug-Likeness: The parent compound and derivatives 1 and 3 pass the majority of the drug-likeness filters, indicating a favorable profile. DERIV-02 shows some liabilities according to the Ghose and Muegge filters, primarily due to its higher lipophilicity. Verapamil, being a marketed drug, serves as a good benchmark, and it is noteworthy that it also violates some of these empirical rules, highlighting that they are guidelines rather than absolute determinants of druggability.
-
Toxicity: A significant finding is the predicted toxicity profile of DERIV-02. It is flagged for potential hERG I inhibition and hepatotoxicity, similar to Verapamil. This is a critical consideration, as hERG inhibition can lead to cardiotoxicity. The parent compound and derivatives 1 and 3 are predicted to be non-toxic in these assays, making them more promising candidates for further investigation.
Conclusion and Future Directions
Based on this comprehensive in silico ADME-Tox profiling, DERIV-01 and DERIV-03 emerge as the most promising candidates from this series of novel 3-(Benzyloxy)-2-methoxypyridine derivatives. They exhibit a balanced profile of good predicted oral absorption, favorable physicochemical properties, and a low risk of the toxicities assessed. In contrast, DERIV-02 , despite its structural similarity, is predicted to have potential liabilities related to P-gp substrate activity, hERG inhibition, and hepatotoxicity, which would necessitate careful experimental evaluation.
This study underscores the power of in silico tools in the early stages of drug discovery to rationally guide the design of new chemical entities. The next logical steps would be the chemical synthesis of DERIV-01 and DERIV-03, followed by in vitro ADME assays to validate these computational predictions. This iterative cycle of design, prediction, and experimental validation is central to modern, efficient drug development.
References
-
Al-Warhi, T., Al-karmalawy, A., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. J Enzyme Inhib Med Chem, 38(1), 176-191. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Pushpakom, S., Ietswaart, R., et al. (2019). Drug repurposing: progress, challenges and recommendations. Nature Reviews Drug Discovery, 18(1), 41-58. [Link]
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Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). Auctores Journals. [Link]
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Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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In Silico ADME Methods Used in the Evaluation of Natural Products. (2025). Preprints.org. [Link]
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Human ADME/PK is lost in translation and prediction from in silico to in vitro to in vivo. (2025). bioRxiv. [Link]
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Aliagas, I., Gobbi, A., et al. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. [Link]
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Wu, Z., Ramsundar, B., et al. (2018). MoleculeNet: a benchmark for molecular machine learning. Chemical Science, 9(2), 513-530. [Link]
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Lounkine, E., Glick, M., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025). IAPC Journals. [Link]
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Advancing ADME studies using in silico tools. (2025). News-Medical.net. [Link]
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Refined ADME Profiles for ATC Drug Classes. (2025). Molecular Pharmaceutics. [Link]
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Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (2017). LJMU Research Online. [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023). MDPI. [Link]
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Case Study: Optimizing Workflow Efficiency and Data Quality in the in vitro ADME lab. (2025). Instem. [Link]
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ADME properties of compounds 3a-h. (n.d.). ResearchGate. [Link]
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3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][7][8]triazolo[4,3-a]pyridine. (2023). MDPI. [Link]
-
Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (n.d.). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
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ADME DMPK Studies. (n.d.). Charles River Laboratories. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]
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Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. (2024). Chemical Review and Letters. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1614-1626. [Link]
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- 7. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 3-(Benzyloxy)-2-methoxypyridine Analogs
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of analogs of 3-(benzyloxy)-2-methoxypyridine, a scaffold of interest in medicinal chemistry. While the crystal structure of 3-(benzyloxy)-2-methoxypyridine itself is not publicly available as of this writing, a wealth of information can be gleaned from the analysis of its close structural analogs. This guide will delve into the crystallographic data of these analogs, compare these findings with other analytical techniques, and provide detailed experimental protocols to empower researchers in their own structural elucidation endeavors.
The Significance of the Benzyloxypyridine Scaffold
The benzyloxypyridine moiety is a key pharmacophore found in a variety of biologically active compounds. The presence of the flexible benzyloxy group and the electron-donating methoxy group on the pyridine ring can significantly influence the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. Analogs of this scaffold have been investigated for their potential as anticancer and antimicrobial agents, making a thorough understanding of their structural characteristics a critical aspect of drug discovery and development. X-ray crystallography provides an unparalleled, high-resolution snapshot of the solid-state conformation, offering invaluable insights into intermolecular interactions and packing arrangements that govern the material's properties.
Comparative Crystal Structure Analysis of Analogs
To illustrate the structural nuances within this class of compounds, we will compare the crystallographic data of several key analogs. A pivotal example is the crystal structure of 3-(benzyloxy)pyridin-2-amine [1], a closely related analog where the 2-methoxy group is replaced by an amine. The availability of its detailed crystal structure provides a foundational reference point for understanding the conformational preferences of the benzyloxy group in relation to the pyridine ring.
Below is a comparative table summarizing the key crystallographic parameters of 3-(benzyloxy)pyridin-2-amine and other relevant substituted pyridine derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Dihedral Angle (Pyridine-Phenyl) (°) | Ref. |
| 3-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | Orthorhombic | Pbca | 12.852(3) | 7.4068(15) | 22.561(4) | 90 | 2147.6(8) | 8 | 35.94(12) | [1] |
| 2-(3-Methoxyphenoxy)pyrimidine | C₁₁H₁₀N₂O₂ | Monoclinic | P2₁/c | 8.8120(16) | 18.215(3) | 7.2094(10) | 119.380(2) | 1008.4(3) | 4 | 84.40(14) | [2] |
Analysis of Structural Data:
The crystal structure of 3-(benzyloxy)pyridin-2-amine reveals a dihedral angle of 35.94(12)° between the pyridine and phenyl rings[1]. This twist is a critical determinant of the molecule's overall shape and the accessibility of its functional groups for intermolecular interactions. In the solid state, the molecules of 3-(benzyloxy)pyridin-2-amine form centrosymmetrically related dimers through N—H···N hydrogen bonds[1]. This observation underscores the importance of the amine group in directing the crystal packing.
In contrast, the structure of 2-(3-methoxyphenoxy)pyrimidine, which features a different heterocyclic core but maintains a benzyloxy-like linkage, exhibits a significantly larger dihedral angle of 84.40(14)°[2]. This near-orthogonal arrangement highlights how changes in the heterocyclic system and substituent positions can dramatically alter the molecular conformation. The crystal packing in this case is governed by C—H···π and π–π stacking interactions[2].
These examples demonstrate the power of X-ray crystallography in revealing subtle yet significant conformational differences that can impact a molecule's physicochemical properties and biological activity.
Experimental Workflow for Single Crystal X-ray Diffraction
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. The following diagram and protocol outline the key steps involved.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Crystallization of 3-(Benzyloxy)pyridin-2-amine
The following protocol is adapted from the successful crystallization of 3-(benzyloxy)pyridin-2-amine[1] and serves as a representative method for this class of compounds.
-
Dissolution: Dissolve the purified compound (e.g., 20 mg, 0.1 mmol of 3-(benzyloxy)pyridin-2-amine) in a suitable solvent system. A mixture of ethanol (8 mL) and diethyl ether (4 mL) has proven effective[1]. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures to find conditions that yield high-quality single crystals. General guidance suggests that the compound should be sparingly soluble at room temperature.
-
Stirring and Filtration: Stir the solution at room temperature for approximately 10 minutes to ensure complete dissolution. Subsequently, filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Allow the filtered solution to stand undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several days.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD area detector and using Mo Kα radiation (λ = 0.71073 Å)[1].
-
Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods (e.g., with software like SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL)[1].
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other analytical techniques that offer insights into the molecule's structure in solution and its functional groups.
Caption: Relationship between X-ray crystallography, NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution[3][4]. For 3-(benzyloxy)-2-methoxypyridine analogs, ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms and provide information about the electronic environment of the protons and carbons. For instance, the chemical shifts of the pyridine and benzene ring protons can indicate the degree of electronic communication between the two rings, which is influenced by the dihedral angle observed in the crystal structure. While NMR provides an average structure in solution, X-ray crystallography reveals the specific conformation adopted in the solid state[5][6].
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 3-(benzyloxy)-2-methoxypyridine analogs, IR spectra would show characteristic absorption bands for the C-O-C ether linkages, C=N and C=C bonds of the pyridine ring, and the aromatic C-H bonds of the phenyl group. This information is complementary to the crystal structure, confirming the presence of the expected functional groups within the determined three-dimensional arrangement.
Conclusion: An Indispensable Tool for Drug Discovery
The X-ray crystal structure analysis of 3-(benzyloxy)-2-methoxypyridine analogs provides invaluable, high-resolution structural information that is critical for understanding their chemical behavior and biological activity. By comparing the crystal structures of various analogs, researchers can elucidate key structure-activity relationships, guiding the design of more potent and selective therapeutic agents. While techniques like NMR and IR spectroscopy offer complementary data, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge and practical insights necessary to successfully apply this powerful technique in their own drug discovery endeavors.
References
Sources
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- 2. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
